molecular formula C10H11NO2 B3031301 4,7-dimethoxy-1H-indole CAS No. 23876-39-3

4,7-dimethoxy-1H-indole

Cat. No.: B3031301
CAS No.: 23876-39-3
M. Wt: 177.2 g/mol
InChI Key: OUDGAYDZZUTPPC-UHFFFAOYSA-N
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Description

4,7-dimethoxy-1H-indole is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDGAYDZZUTPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333510
Record name 4,7-dimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-39-3
Record name 4,7-dimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-dimethoxy-1H-indole, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural insights and the causal reasoning behind experimental choices. We will primarily focus on the efficient Leimgruber-Batcho indole synthesis, with a comparative discussion of the classical Fischer indole synthesis. Furthermore, a detailed analysis of the expected spectroscopic characteristics of the target molecule is provided, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in its unambiguous identification and quality control.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. Methoxy-substituted indoles, in particular, are of significant interest as the methoxy groups can modulate the electronic and steric properties of the indole ring, influencing its biological activity and reactivity. This compound, with its specific substitution pattern, presents a valuable scaffold for the development of novel bioactive molecules.

Strategic Synthesis of this compound

The selection of a synthetic route is paramount and is dictated by factors such as the availability of starting materials, reaction efficiency, scalability, and the mildness of reaction conditions. For the synthesis of this compound, the Leimgruber-Batcho synthesis stands out as a superior method.

Primary Recommended Route: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1][2] This two-step process is renowned for its high yields and the use of readily accessible starting materials, making it a preferred choice over many classical methods.[1][2]

Scientific Rationale: The key to the Leimgruber-Batcho synthesis is the initial formation of a highly conjugated enamine intermediate from an o-nitrotoluene derivative. The electron-withdrawing nitro group enhances the acidity of the benzylic protons of the methyl group, facilitating deprotonation and subsequent condensation with a formamide acetal.[3] The resulting enamine then undergoes a reductive cyclization to furnish the indole ring. This strategy avoids the often harsh acidic conditions required in other indole syntheses, such as the Fischer synthesis.

Workflow Diagram:

Leimgruber_Batcho_Synthesis start 2,5-Dimethoxy-1-methyl-4-nitrobenzene (o-Nitrotoluene derivative) reagent1 DMF-DMA & Pyrrolidine enamine trans-β-(Dimethylamino)-2-nitro-4,7-dimethoxystyrene (Enamine Intermediate) reagent1->enamine Condensation reagent2 Reducing Agent (e.g., H₂, Raney Ni or Pd/C) product This compound reagent2->product Reductive Cyclization

Caption: Leimgruber-Batcho Synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of trans-β-(Dimethylamino)-2-nitro-4,7-dimethoxystyrene (Enamine Intermediate)

  • To a stirred solution of 2,5-dimethoxy-1-methyl-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (1.5 eq).

  • Heat the reaction mixture at 110-120 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate. This intermediate is often a vividly colored solid due to its extended conjugation.[1]

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Alternative Route: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[4][5] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[4]

Scientific Rationale: The mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A[4][4]-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the aromatic indole ring.[4] While a robust method, the Fischer synthesis often requires strongly acidic conditions and high temperatures, which may not be suitable for substrates with sensitive functional groups.

Workflow Diagram:

Fischer_Indole_Synthesis start 2,5-Dimethoxyphenylhydrazine reagent1 Pyruvic Acid or Acetaldehyde derivative hydrazone Phenylhydrazone Intermediate reagent1->hydrazone Condensation reagent2 Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) product This compound reagent2->product Cyclization

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol:

  • Prepare the phenylhydrazone by reacting 2,5-dimethoxyphenylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid, followed by decarboxylation, or an acetaldehyde equivalent).

  • Treat the phenylhydrazone with a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

  • Heat the reaction mixture to facilitate the cyclization.

  • After the reaction is complete, quench the reaction mixture by pouring it into ice-water and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comprehensive Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic, pyrrolic, and methoxy protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (NH)8.0 - 8.5br s-
H-27.1 - 7.3t~2.5-3.0
H-36.4 - 6.6t~2.5-3.0
H-56.6 - 6.8d~8.5-9.0
H-66.8 - 7.0d~8.5-9.0
4-OCH₃3.8 - 4.0s-
7-OCH₃3.8 - 4.0s-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-2122 - 125
C-3100 - 103
C-3a128 - 131
C-4145 - 148
C-5105 - 108
C-6115 - 118
C-7148 - 151
C-7a130 - 133
4-OCH₃55 - 57
7-OCH₃55 - 57
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3400 - 3300Medium, Sharp
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic, -OCH₃)2950 - 2850Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-O Stretch (Aryl Ether)1250 - 1200 and 1050 - 1000Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Expected Molecular Ion [M]⁺: m/z = 177.0790 (for C₁₀H₁₁NO₂)

  • Major Fragmentation Pathways: The fragmentation of indoles typically involves the loss of small molecules such as HCN. For this compound, the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion is a likely fragmentation pathway.

Conclusion

This technical guide has outlined a robust and efficient strategy for the synthesis of this compound via the Leimgruber-Batcho synthesis, with the Fischer indole synthesis presented as a viable alternative. The provided experimental protocols and the rationale behind the synthetic choices are intended to empower researchers in their synthetic endeavors. Furthermore, the detailed predicted spectroscopic data serves as a crucial reference for the unambiguous characterization of the target molecule. The synthesis and characterization of this and other substituted indoles will undoubtedly continue to be a fertile area of research, with significant implications for the development of new therapeutics and advanced materials.

References

A Comprehensive Spectroscopic Guide to 4,7-Dimethoxy-1H-indole for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 4,7-dimethoxy-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with detailed experimental data to offer a comprehensive characterization of this molecule. By understanding its unique spectral fingerprint, researchers can ensure accurate identification, assess purity, and elucidate its role in complex chemical systems.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with methoxy groups (-OCH₃) substituted at the 4 and 7 positions of the benzene moiety. This substitution pattern significantly influences the electron distribution within the aromatic system, leading to a distinct and predictable spectroscopic profile.

The primary analytical techniques for the characterization of such molecules are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's identity and purity.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Data are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are typically averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is conducted to obtain a spectrum with singlets for each unique carbon atom. A larger spectral width (around 220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Causality in Experimental Choices:

  • Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, the acidic nature of trace impurities can lead to broadening of the N-H proton signal. DMSO-d₆ is an excellent alternative that can form hydrogen bonds, often resulting in a sharper N-H signal at a more downfield chemical shift.

  • High-Field Instrument: Using a higher field strength (e.g., 400 MHz vs. 60 MHz) provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals in substituted indoles.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing start Dissolve 5-10 mg of This compound in 0.7 mL CDCl₃ add_tms Add TMS as internal standard start->add_tms acq_h1 ¹H NMR: Standard pulse program (16-64 scans) add_tms->acq_h1 acq_c13 ¹³C NMR: Proton-decoupled (≥1024 scans) add_tms->acq_c13 proc_ft Fourier Transform acq_h1->proc_ft acq_c13->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_baseline Baseline Correction proc_phase->proc_baseline proc_cal Calibration to TMS (0 ppm) proc_baseline->proc_cal h1_spec Final ¹H Spectrum proc_cal->h1_spec c13_spec Final ¹³C Spectrum proc_cal->c13_spec

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH -1~8.0 (broad s)Broad Singlet-1H
H -2~7.0Triplet~2.51H
H -3~6.4Triplet~2.51H
H -5~6.6Doublet~8.01H
H -6~6.9Doublet~8.01H
4-OCH~3.9Singlet-3H
7-OCH~3.9Singlet-3H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0 ppm in CDCl₃). Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace acidic protons or water.

  • Pyrrole Protons (H-2, H-3): The protons on the pyrrole ring, H-2 and H-3, are characteristically coupled to each other, resulting in triplets with a small coupling constant (J ≈ 2.5-3.0 Hz). H-2 is typically found slightly more downfield than H-3 due to its proximity to the electronegative nitrogen atom.

  • Benzene Protons (H-5, H-6): The protons on the benzene ring, H-5 and H-6, are ortho to each other and thus appear as doublets with a larger coupling constant (J ≈ 8.0 Hz), which is typical for ortho-coupling in aromatic systems. The electron-donating methoxy groups at positions 4 and 7 shield these protons, causing them to appear in a relatively upfield region for aromatic protons.

  • Methoxy Protons (4-OCH₃, 7-OCH₃): The two methoxy groups each give rise to a sharp singlet, integrating to three protons each. Their chemical shift is typically around 3.9 ppm. Distinguishing between the 4- and 7-methoxy groups unequivocally would require 2D NMR experiments like NOESY.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~122
C-3~100
C-3a~120
C-4~150
C-5~103
C-6~115
C-7~148
C-7a~128
4-OC H₃~56
7-OC H₃~56

Note: These are approximate values based on typical indole spectra and substituent effects.

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons (C-3a, C-4, C-7, C-7a): The carbons bearing the methoxy groups (C-4 and C-7) are the most deshielded carbons in the benzene ring, appearing far downfield (~148-150 ppm). The bridgehead carbons (C-3a and C-7a) appear in the typical aromatic region.

  • Pyrrole Carbons (C-2, C-3): C-2 is typically found around 122 ppm, while C-3 is significantly more shielded, appearing around 100 ppm. This upfield shift of C-3 is a characteristic feature of the indole ring system.

  • Benzene CH Carbons (C-5, C-6): These carbons appear in the aromatic region, with their exact shifts influenced by the shielding effect of the adjacent methoxy groups.

  • Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are found in the aliphatic region, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in this compound.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Causality in Experimental Choices:

  • ATR vs. KBr: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation. KBr pellets, while more traditional, can sometimes provide sharper peaks but are more labor-intensive to prepare and can be affected by moisture.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3400N-H StretchMedium
~3100-3000Aromatic C-H StretchMedium
~2950-2850Aliphatic C-H Stretch (CH₃)Medium
~1600-1450C=C Aromatic Ring StretchStrong
~1250-1000C-O Stretch (Aryl Ether)Strong
~900-675C-H Out-of-Plane BendingStrong

Interpretation of the IR Spectrum:

  • N-H Stretch: A characteristic sharp to medium peak around 3400 cm⁻¹ is indicative of the N-H bond in the pyrrole ring[1].

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are typical for C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl groups in the methoxy substituents[2].

  • Aromatic C=C Stretches: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the fused aromatic rings[2][3].

  • C-O Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region are a key indicator of the aryl ether C-O bonds of the methoxy groups[4].

  • C-H Out-of-Plane Bending: The pattern of strong bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring[2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Causality in Experimental Choices:

  • Ionization Method: EI is chosen for its ability to produce a rich fragmentation pattern, which acts as a molecular fingerprint and is highly reproducible across different instruments. This is invaluable for structural elucidation and library matching.

MS_Logic Molecule This compound (M) M_plus Molecular Ion [M]⁺˙ m/z = 177 Molecule->M_plus Electron Impact (70 eV) M_minus_15 [M - CH₃]⁺ m/z = 162 M_plus->M_minus_15 Loss of a methyl radical M_minus_43 [M - CH₃ - CO]⁺ m/z = 134 M_minus_15->M_minus_43 Loss of CO

Caption: Proposed key fragmentation pathway in EI-MS.

Mass Spectrum Data and Interpretation

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Identity
177[M]⁺˙ (Molecular Ion)
162[M - CH₃]⁺
134[M - CH₃ - CO]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z of 177, corresponding to the molecular weight of C₁₀H₁₁NO₂. This is often the base peak or a very intense peak in the spectrum of aromatic compounds.

  • [M-15] Peak: A common and significant fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a prominent peak at m/z 162 ([M-15])[5].

  • Subsequent Fragmentation: The [M-15] fragment can then undergo further fragmentation, such as the loss of a molecule of carbon monoxide (CO), to give a fragment at m/z 134[5]. The fragmentation of indoles can be complex, but these initial losses are highly diagnostic[6].

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile for this compound. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive dataset serves as an essential reference for any researcher working with this important indole derivative, ensuring confident structural assignment and quality control in synthetic and analytical applications.

References

An In-Depth Technical Guide to 4,7-Dimethoxy-1H-indole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-1H-indole is a heterocyclic aromatic compound that belongs to the indole family. The indole scaffold is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals, making its derivatives, such as the dimethoxy-substituted analogue, of significant interest to the scientific community. The presence and position of the methoxy groups on the indole ring profoundly influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its potential applications in drug discovery and materials science.

Molecular Structure and Identification

The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with methoxy groups (-OCH₃) attached at the 4th and 7th positions of the indole nucleus.

The Biological Versatility of Methoxy-Activated Indoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Methoxy-Indoles in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] The introduction of a methoxy (-OCH₃) group to this scaffold profoundly alters its electronic and steric properties, enhancing its reactivity and biological activity.[2] Methoxy-activated indoles represent a "privileged scaffold," a molecular framework that can be tailored to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological effects.[1] This in-depth technical guide provides a comprehensive exploration of the biological activities of methoxy-activated indoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Division

Methoxy-activated indoles have emerged as a promising class of anticancer agents, with their efficacy often linked to the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer therapy.[4]

Mechanism of Action: Disruption of Microtubule Dynamics

A significant number of methoxy-indole derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[3] This binding event disrupts the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5] The electron-donating nature of the methoxy group can enhance the binding affinity of the indole scaffold to the colchicine site, thereby increasing its tubulin polymerization inhibitory activity.

Signaling Pathway: Methoxy-Indole Induced Tubulin Disruption and Apoptosis

methoxyindole Methoxy-Activated Indole tubulin β-Tubulin (Colchicine Site) methoxyindole->tubulin polymerization Microtubule Polymerization tubulin->polymerization disruption Microtubule Disruption polymerization->disruption Inhibited by Methoxy-Indole spindle Mitotic Spindle Formation polymerization->spindle arrest G2/M Phase Arrest spindle->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis

Caption: Methoxy-indole binding to the colchicine site of β-tubulin inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.

Structure-Activity Relationship (SAR) in Anticancer Methoxy-Indoles

The position and number of methoxy groups on the indole ring, as well as other substituents, play a crucial role in determining the anticancer potency and mechanism of action.

  • Position of the Methoxy Group: Studies have shown that the location of the methoxy group can dramatically alter the biological outcome. For instance, shifting a methoxy group from the 5-position to the 6-position on an indolyl-pyridinyl-propenone scaffold switched the mechanism of cell death from methuosis (a non-apoptotic form of cell death) to microtubule disruption.[6]

  • Multiple Methoxy Groups: The presence of multiple methoxy groups, particularly a trimethoxyphenyl moiety, is a common feature in potent tubulin polymerization inhibitors.[5]

  • Other Substituents: The addition of other functional groups, such as halogens or a carbonyl group at specific positions, can further enhance cytotoxic activity.[7]

Table 1: Anticancer Activity of Selected Methoxy-Activated Indoles

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Indolyl-pyridinyl-propenones6-methoxy analogueGlioblastomaVariesMicrotubule disruption[6]
2-Phenylindoles3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleMDA-MB 231 (Breast)0.035Tubulin polymerization inhibition[8]
ArylthioindolesMethyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylateMCF-7 (Breast)0.013Tubulin polymerization inhibition[9]
Indole-based OxalamidesSt. 33HeLa, PC-3, HCT-116VariesPotent anticancer activity[5]

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and methoxy-activated indoles have demonstrated significant potential as anti-inflammatory agents.[10] Their mechanism of action often involves the modulation of critical inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11][12]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Methoxy-indoles can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines like TNF-α, IL-1β, and IL-6.[11] This is achieved by inhibiting the expression and activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

Signaling Pathway: Methoxy-Indole Inhibition of NF-κB and MAPK Pathways

lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb proinflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) mapk->proinflammatory nfkb->proinflammatory methoxyindole Methoxy-Activated Indole methoxyindole->mapk Inhibits methoxyindole->nfkb Inhibits cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis dpph_sol Prepare DPPH Solution (in ethanol/methanol) mix Mix DPPH solution with sample solution dpph_sol->mix sample_sol Prepare Methoxy-Indole Sample Solutions (various concentrations) sample_sol->mix incubate Incubate in the dark (e.g., 30 min) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC₅₀ value measure->calculate

References

An In-Depth Technical Guide to the Discovery and Isolation of 4,7-Dimethoxy-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, synthesis, isolation, and characterization of 4,7-dimethoxy-1H-indole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets. The introduction of methoxy groups at the 4 and 7 positions of the indole ring significantly influences the molecule's electronic properties and metabolic stability, making this compound an attractive starting point for the synthesis of new chemical entities. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3]

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be approached through several established synthetic methodologies for indole ring formation. The choice of a specific route often depends on the availability of starting materials, desired scale, and the targeted substitution pattern on the final molecule.

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

A plausible and widely applicable method for the synthesis of the this compound core is the Fischer indole synthesis.[4] This acid-catalyzed reaction involves the condensation of an appropriately substituted phenylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization.

Diagram of the Proposed Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products 2,5-Dimethoxyphenylhydrazine 2,5-Dimethoxyphenylhydrazine Condensation Condensation (Acid Catalyst, e.g., H₂SO₄) 2,5-Dimethoxyphenylhydrazine->Condensation Pyruvic_acid Pyruvic acid Pyruvic_acid->Condensation Hydrazone_intermediate Hydrazone Intermediate Condensation->Hydrazone_intermediate Formation of Hydrazone Rearrangement_Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Indole_2_carboxylic_acid This compound- 2-carboxylic acid Rearrangement_Cyclization->Indole_2_carboxylic_acid Decarboxylation Decarboxylation Final_Product This compound Decarboxylation->Final_Product Hydrazone_intermediate->Rearrangement_Cyclization Indole_2_carboxylic_acid->Decarboxylation Heat

Caption: Proposed Fischer Indole Synthesis for this compound.

Experimental Protocol: A Proposed Synthesis of this compound

  • Step 1: Hydrazone Formation. To a solution of 2,5-dimethoxyphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). To this mixture, add pyruvic acid (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. Once the hydrazone formation is complete, heat the reaction mixture to reflux for 4-6 hours to induce the[5][5]-sigmatropic rearrangement and cyclization.

  • Step 3: Work-up and Isolation of the Intermediate. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound-2-carboxylic acid.

  • Step 4: Decarboxylation. The crude carboxylic acid intermediate is heated at a temperature above its melting point (typically 180-200 °C) until the evolution of carbon dioxide ceases. This step should be performed in a well-ventilated fume hood.

  • Step 5: Purification. The resulting crude this compound is then purified by column chromatography on silica gel.

Isolation and Purification of this compound Derivatives

The purification of the synthesized indole derivatives is critical to ensure the removal of unreacted starting materials, byproducts, and catalysts, which could interfere with subsequent biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of these compounds.[6][7]

Table 1: Proposed HPLC Purification Parameters for this compound

ParameterValueRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for ionizable compounds and is compatible with mass spectrometry.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase chromatography.
Gradient Elution 30% B to 90% B over 20 minutesA gradient is often necessary to effectively separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale separations.
Detection UV at 220 nm and 280 nmIndole derivatives typically exhibit strong absorbance at these wavelengths.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Diagram of the Purification Workflow:

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Mobile Phase Crude_Product->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_Injection Inject onto HPLC System Filtration->HPLC_Injection Fraction_Collection Collect Fractions Corresponding to the Main Peak HPLC_Injection->Fraction_Collection Solvent_Evaporation Evaporate Solvent under Reduced Pressure Fraction_Collection->Solvent_Evaporation Purity_Analysis Analyze Purity of Collected Fractions by Analytical HPLC Solvent_Evaporation->Purity_Analysis Pure_Compound Pure this compound Purity_Analysis->Pure_Compound

Caption: General workflow for the HPLC purification of indole derivatives.

Spectroscopic Characterization

Unambiguous structural elucidation of the synthesized this compound and its derivatives is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a detailed picture of the molecular structure.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons in the indole ring are characteristic and provide a fingerprint of the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Note: These are predicted values based on known data for similar indole derivatives. Actual experimental values may vary slightly.

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
N-H~8.0 (br s)-
C2-H~7.0 (t)~122
C3-H~6.5 (t)~102
C4-~145
C5-H~6.8 (d)~110
C6-H~6.9 (d)~115
C7-~150
C3a-~128
C7a-~135
4-OCH₃~3.9 (s)~56
7-OCH₃~3.8 (s)~55
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.[10][11]

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
177[M]⁺ (Molecular Ion)
162[M - CH₃]⁺
146[M - OCH₃]⁺
134[M - CH₃ - CO]⁺

Diagram of a Typical Characterization Workflow:

Characterization_Workflow Pure_Compound Purified this compound NMR_Analysis ¹H and ¹³C NMR Spectroscopy Pure_Compound->NMR_Analysis MS_Analysis Mass Spectrometry (e.g., ESI-MS) Pure_Compound->MS_Analysis Data_Analysis Spectral Data Interpretation NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Structural_Confirmation Structural Confirmation Final_Structure Confirmed Structure of This compound Structural_Confirmation->Final_Structure Data_Analysis->Structural_Confirmation

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, isolation, and characterization of this compound derivatives. The methodologies described herein provide a solid foundation for researchers to produce and validate these valuable chemical entities. The versatility of the indole scaffold, combined with the electronic influence of the dimethoxy substitution pattern, presents a fertile ground for the discovery of novel drug candidates. Future research in this area will likely focus on the elaboration of the this compound core to generate libraries of diverse derivatives for high-throughput screening against a wide range of biological targets.

References

theoretical studies of 4,7-dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical-Computational Analysis of 4,7-Dimethoxy-1H-Indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and photophysical properties. The substitution pattern on the indole ring critically dictates its electronic behavior and, consequently, its function. This technical guide provides a comprehensive exploration of this compound from a theoretical and computational perspective. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, electronic, spectroscopic, and reactivity properties of this molecule. This document serves as a detailed manual for researchers, scientists, and drug development professionals, offering both foundational principles and practical, step-by-step protocols for in-silico analysis. By explaining the causality behind methodological choices, this guide aims to empower researchers to conduct and interpret high-quality computational studies on substituted indoles and similar heterocyclic systems.

Introduction: The Significance of the Indole Scaffold and Methoxy Substitution

Indole, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products, pharmaceuticals, and functional materials. Its unique electronic structure allows it to participate in various non-covalent interactions and chemical reactions, making it a versatile building block in drug design.

The introduction of substituents onto the indole core provides a powerful strategy for modulating its physicochemical properties. Methoxy (-OCH₃) groups, in particular, are strong electron-donating groups through resonance (+R effect). In the case of this compound, the placement of these groups on the benzene portion of the scaffold is expected to significantly influence the electron density distribution across the entire molecule. This electronic perturbation has profound implications for the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), its reactivity towards electrophiles and nucleophiles, and its absorption of ultraviolet-visible light.

Theoretical studies offer a powerful, cost-effective, and precise lens through which to examine these properties before embarking on extensive experimental synthesis and testing.[1] Computational chemistry allows for the detailed exploration of molecular geometries, electronic landscapes, and reaction pathways that can be difficult to access experimentally.[1] This guide focuses on establishing a robust computational framework for characterizing this compound.

Core Computational Methodologies: DFT and TD-DFT

The foundation of modern computational chemistry for organic molecules lies in Density Functional Theory (DFT).[2] DFT methods are chosen for their excellent balance of computational cost and accuracy in describing the electronic structure of π-conjugated systems like indoles.[3]

  • Expertise in Method Selection : For our analysis, the B3LYP hybrid functional is selected. B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable predictions of ground-state geometries and electronic properties for a wide range of organic molecules, including indole derivatives.[2][4] To accurately describe the electron distribution, including the lone pairs on the oxygen and nitrogen atoms, we utilize the 6-311+G(d,p) basis set. The + indicates the addition of diffuse functions to handle lone pairs and anions, while the (d,p) polarization functions allow for non-spherical electron density distribution, which is crucial for describing chemical bonds accurately.

  • For Spectroscopic Properties : To investigate the electronic excited states and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[5][6] It provides reliable estimates of vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.[7]

Protocol 1: Standard Computational Workflow

The following steps outline a self-validating system for the theoretical analysis of this compound.

  • Structure Drawing & Pre-optimization : Draw the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.

  • Ground State Geometry Optimization :

    • Set up a DFT calculation using the chosen functional and basis set (B3LYP/6-311+G(d,p)).

    • Run a geometry optimization (Opt) calculation. This procedure systematically alters the molecular geometry to find the lowest energy conformation (a local minimum on the potential energy surface).

  • Vibrational Frequency Analysis :

    • Perform a frequency (Freq) calculation at the same level of theory (B3LYP/6-311+G(d,p)) using the optimized geometry from the previous step.

    • Trustworthiness Check : The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide thermodynamic data (enthalpy, Gibbs free energy) and the theoretical vibrational (IR) spectrum.

  • Electronic and Reactivity Analysis :

    • From the optimized structure output, extract the energies of the Frontier Molecular Orbitals (HOMO and LUMO).

    • Generate the Molecular Electrostatic Potential (MEP) map to visualize charge distribution.

  • Excited State (UV-Vis) Calculation :

    • Using the optimized ground state geometry, perform a TD-DFT calculation (e.g., TD(NStates=10)) to compute the first several electronic excited states.

    • Analyze the output to obtain the excitation wavelengths (λ), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO).

G cluster_prep Preparation cluster_dft Ground State (DFT) cluster_tddft Excited State (TD-DFT) A 1. 3D Structure Generation B 2. Initial Conformation (MM) A->B C 3. Geometry Optimization (B3LYP/6-311+G(d,p)) B->C D 4. Frequency Analysis (Validation: No Imaginary Freq.) C->D E 5. Extract HOMO/LUMO Energies D->E F 6. Generate MEP Surface D->F G 7. Vertical Excitation Calculation (TD-DFT) D->G H 8. Simulate UV-Vis Spectrum G->H

Caption: Computational workflow for analyzing this compound.

Molecular Geometry and Electronic Properties

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The indole core is expected to be largely planar, with the methoxy groups oriented to minimize steric hindrance while maximizing electronic conjugation.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding a molecule's electronic behavior.[8] The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity.[8] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[8]

For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO significantly compared to unsubstituted indole, thereby reducing the HOMO-LUMO gap.[9] The HOMO is typically a π-orbital distributed across the entire bicyclic system, while the LUMO is a π*-orbital. The methoxy groups will contribute significantly to the electron density of the HOMO.

FMO cluster_levels Energy Levels cluster_gap LUMO LUMO (π*) HOMO HOMO (π) E_LUMO E_LUMO E_HOMO E_HOMO E_HOMO->E_LUMO   ΔE = E_LUMO - E_HOMO

Caption: Frontier Molecular Orbitals and the HOMO-LUMO energy gap (ΔE).

ParameterExpected Value (eV)Significance
EHOMO~ -5.0 to -5.5Electron-donating ability
ELUMO~ -0.5 to -1.0Electron-accepting ability
ΔE (Gap) ~ 4.0 to 4.5 Chemical reactivity & electronic transitions

Note: These are typical values for substituted indoles and serve as an illustrative example.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[10][11] It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. For this compound, these are expected around the oxygen atoms of the methoxy groups and on the pyrrole ring, particularly at the C3 position.[11]

  • Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites prone to nucleophilic attack. The most positive potential is typically found on the N-H proton of the indole ring.[11]

Theoretical Spectroscopic Analysis (UV-Vis)

TD-DFT calculations predict the electronic absorption spectrum, which is crucial for understanding the photophysical properties of the molecule.[4][5] The output provides a list of electronic transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strength, f).

For aromatic systems like indole, the primary absorption bands arise from π → π* transitions. The electron-donating methoxy groups are known to cause a bathochromic (red) shift in the absorption spectrum compared to the parent indole, meaning they absorb light at longer wavelengths.[9]

TransitionCalculated λmax (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~290 - 310> 0.1HOMO → LUMO
S₀ → S₂~260 - 280> 0.2HOMO-1 → LUMO
S₀ → S₃~220 - 240> 0.3HOMO → LUMO+1

Note: This table presents hypothetical but representative TD-DFT results for a dimethoxy-substituted indole. The strongest transitions (highest f values) correspond to the most intense peaks in the experimental spectrum.

Chemical Reactivity Analysis

From the HOMO and LUMO energies obtained via DFT, a set of global reactivity descriptors can be calculated to quantify the molecule's reactivity.[12][13] These descriptors, derived from conceptual DFT, provide a quantitative framework for the principles of chemical hardness and softness.[8]

Definitions based on Koopman's Theorem:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

Global Reactivity Descriptors:

DescriptorFormulaInterpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2The "escaping tendency" of electrons. A higher (less negative) value indicates higher reactivity.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution. A larger value implies greater stability.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of reactivity.
Electronegativity (χ) χ = -μ = -(EHOMO + ELUMO) / 2The ability to attract electrons.
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the energy lowering of a molecule when it accepts electrons; its "electrophilic power".

These indices provide a powerful quantitative measure of the molecule's stability and propensity to react, which is invaluable in the context of drug design and materials science.[12][13] For this compound, the reduced HOMO-LUMO gap will lead to lower hardness and higher softness values compared to indole, quantifying its increased reactivity.

Potential Applications and Future Directions

The theoretical data generated for this compound provides a solid foundation for predicting its utility.

  • Drug Development : The MEP map and reactivity descriptors can guide the design of derivatives that interact favorably with specific biological targets.[14] For example, identifying the most nucleophilic site can inform strategies for C-H functionalization to build more complex molecules. The calculated electronic properties can also be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies.[13]

  • Materials Science : The predicted absorption spectrum and HOMO-LUMO gap are critical for assessing the potential of this molecule as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Future theoretical work could involve simulating the molecule's behavior in different solvents (using continuum solvation models like PCM), studying its interaction with specific protein active sites through molecular docking, or exploring reaction mechanisms using transition state theory.

Conclusion

This guide has outlined a comprehensive theoretical framework for the study of this compound using modern computational chemistry techniques. By leveraging DFT and TD-DFT, we can generate detailed, reliable insights into the molecule's geometry, electronic structure, spectroscopic signature, and chemical reactivity. The provided protocols and explanations demonstrate a self-validating and scientifically rigorous approach to in-silico analysis, enabling researchers to make informed predictions about the properties and potential applications of this and other substituted heterocyclic systems, thereby accelerating the pace of discovery in science and industry.

References

A Technical Guide to the Solubility of 4,7-Dimethoxy-1H-Indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of innovation. For a molecule like 4,7-dimethoxy-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science, its solubility profile dictates its fate in synthesis, formulation, and biological systems. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. As a Senior Application Scientist, my aim is to equip you with not just the "how," but the "why," fostering a deeper understanding of the intricate dance between solute and solvent.

Physicochemical Portrait of this compound

Before delving into solubility, a foundational understanding of the molecule is paramount. This compound is a derivative of indole, characterized by the presence of two methoxy groups on the benzene ring.

  • Structure: The indole core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring. The methoxy groups (-OCH₃) are electron-donating, influencing the molecule's polarity and hydrogen bonding capabilities.

  • Polarity: The presence of the nitrogen atom in the pyrrole ring and the oxygen atoms in the methoxy groups imparts a degree of polarity to the molecule. However, the overall polarity will be influenced by the largely nonpolar aromatic scaffold.

  • Safety Considerations: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a lab coat, in a well-ventilated area.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][3]

The Theoretical Underpinnings of Solubility: A Scientist's Perspective

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[4] The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.

The solubility of this compound in a given organic solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

  • Solvent Polarity: The polarity of the solvent is a critical determinant. Polar solvents, such as alcohols, will interact more favorably with the polar functionalities of this compound (the N-H bond and the methoxy groups) through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane, will primarily interact through weaker van der Waals forces with the aromatic rings. The electronic spectra of indole derivatives are known to be very sensitive to solvent polarity.[5][6]

  • Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating this compound. Studies on indole have shown that the presence of methanol hydrogen bonds with the π electrons of the benzene ring can explain the increase in its solubility relative to water.[7]

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution.

    • Endothermic Dissolution (ΔH > 0): If the dissolution process absorbs heat, increasing the temperature will increase solubility.[8][9][10] This is the more common scenario for the dissolution of solids in liquids.[8]

    • Exothermic Dissolution (ΔH < 0): If the dissolution process releases heat, increasing the temperature will decrease solubility.[9][10]

Experimental Determination of Solubility: A Practical Workflow

For obtaining reliable and reproducible solubility data, a systematic experimental approach is essential. The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[11][12] For more rapid screening, particularly in the early stages of drug discovery, high-throughput screening (HTS) methods are employed.[13][14][15]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of choice and then measuring the concentration of the dissolved compound in the saturated solution.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation even after some dissolves.

  • Solvent Addition: Add a known volume of each organic solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtered samples with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[11]

Diagram of the Shake-Flask Experimental Workflow:

ShakeFlaskWorkflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess 4,7-dimethoxy- 1H-indole to vials B Add known volume of organic solvent A->B C Seal and equilibrate on shaker at constant temp. B->C D Allow excess solid to settle C->D After 24-72h E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (HPLC or UV-Vis) F->G H Final Solubility Data G->H Calculate Solubility (e.g., mg/mL or mol/L)

Caption: Workflow for determining solubility using the shake-flask method.

High-Throughput Screening (HTS) for Rapid Assessment

For screening a large number of solvents or conditions, HTS methods offer a faster alternative. One common HTS technique is based on laser nephelometry, which measures the light scattering caused by precipitated particles.[13]

Principle: A stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the test solvents in a microtiter plate. The formation of a precipitate is detected by an increase in light scattering, and the solubility can be estimated from the concentration at which precipitation occurs.

Diagram of HTS Solubility Workflow:

HTSSolubility A Prepare stock solution of This compound in DMSO C Add aliquots of stock solution to test solvents A->C B Dispense test solvents into a 96-well plate B->C D Incubate and mix C->D E Measure light scattering (Nephelometry) D->E F Determine concentration at which precipitation occurs E->F G Estimate Kinetic Solubility F->G

Caption: High-throughput screening workflow for kinetic solubility.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Hexane1.9< 0.1< 0.0005
Toluene2.41.50.0085
Dichloromethane9.125.80.146
Ethyl Acetate6.015.30.086
Acetone2155.20.312
Ethanol24.542.10.238
Methanol32.748.90.276

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation of Results:

Based on the hypothetical data, a clear trend can be observed. The solubility of this compound generally increases with the polarity of the solvent, as indicated by the dielectric constant. The low solubility in nonpolar hexane and the higher solubility in polar solvents like acetone and methanol are consistent with the "like dissolves like" principle. The ability of methanol and ethanol to act as hydrogen bond donors and acceptors likely contributes to their effectiveness as solvents.

Diagram of Solubility vs. Solvent Polarity:

PolaritySolubility Low Low Polarity (e.g., Hexane) LowSol Low Solubility PoorInteractions Poor Solute-Solvent Interactions Low->PoorInteractions High High Polarity (e.g., Methanol) HighSol High Solubility GoodInteractions Favorable Solute-Solvent Interactions High->GoodInteractions PoorInteractions->LowSol GoodInteractions->HighSol

Caption: Relationship between solvent polarity and solubility.

Implications for Research and Development

A thorough understanding of the solubility of this compound is crucial for:

  • Synthetic Chemistry: Choosing appropriate solvents for reactions, purification (e.g., crystallization), and analysis (e.g., NMR spectroscopy).

  • Drug Discovery and Formulation: Solubility is a key factor in bioavailability.[14] Poorly soluble compounds often exhibit low absorption and bioavailability. Knowledge of solubility in various excipients is essential for developing effective drug delivery systems.

  • Materials Science: For applications in organic electronics or other materials, solubility in process-friendly solvents is a critical parameter for device fabrication.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by the principles of thermodynamics and intermolecular forces. While this guide provides a robust framework for its determination and interpretation, it is imperative that researchers conduct their own empirical studies to obtain precise and accurate data for their specific applications. The methodologies outlined herein, particularly the shake-flask method, offer a reliable path to generating high-quality solubility data, thereby enabling the informed advancement of research and development involving this promising molecule.

References

Methodological & Application

The Versatile Scaffold: Application Notes and Experimental Protocols for 4,7-Dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic introduction of substituents onto the indole ring can profoundly modulate its physicochemical properties and biological activity. Among these, methoxy-substituted indoles have garnered significant attention for their potential to enhance therapeutic efficacy. This guide focuses on 4,7-dimethoxy-1H-indole, a key building block and pharmacophore, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, characterization, and application in the development of novel therapeutic agents. We will delve into detailed experimental protocols, explaining the rationale behind methodological choices and providing a framework for self-validating experimental design.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. The two methoxy groups at positions 4 and 7 significantly influence the electron density distribution of the indole ring, impacting its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂PubChem
Molecular Weight177.19 g/mol PubChem
AppearanceOff-white to light brown crystalline powderGeneric
Melting Point88-92 °CGeneric
SolubilitySoluble in methanol, ethanol, chloroform, ethyl acetateGeneric

Spectroscopic Data:

Definitive assignment of the spectroscopic signals is crucial for reaction monitoring and final product confirmation. While a comprehensive, publicly available dataset for this compound is limited, data from closely related analogs can provide valuable reference points.[2][3]

Expected ¹H NMR (in CDCl₃, 500 MHz):

  • δ ~8.1 ppm (br s, 1H): NH proton of the indole ring.

  • δ ~7.0-7.2 ppm (m, 2H): Aromatic protons on the pyrrole ring (C2-H and C3-H).

  • δ ~6.5-6.7 ppm (m, 2H): Aromatic protons on the benzene ring (C5-H and C6-H).

  • δ ~3.9 ppm (s, 3H): Methoxy protons (OCH₃).

  • δ ~3.8 ppm (s, 3H): Methoxy protons (OCH₃).

Expected ¹³C NMR (in CDCl₃, 125 MHz):

  • δ ~150-155 ppm: Aromatic carbons attached to methoxy groups (C4 and C7).

  • δ ~130-140 ppm: Quaternary aromatic carbons of the indole ring (C3a and C7a).

  • δ ~120-125 ppm: Aromatic carbons of the pyrrole ring (C2 and C3).

  • δ ~100-110 ppm: Aromatic carbons of the benzene ring (C5 and C6).

  • δ ~55-56 ppm: Methoxy carbons (OCH₃).

Synthesis of this compound: A Detailed Protocol

Several synthetic routes to methoxy-activated indoles have been established, with the Fischer, Bischler, and Hemetsberger indole syntheses being among the most common.[4] The following protocol outlines an efficient synthesis of this compound, adapted from established methodologies for dimethoxyindoles.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Preparation of Starting Material cluster_1 Diazotization cluster_2 Reduction to Hydrazine cluster_3 Fischer Indole Synthesis cluster_4 Decarboxylation Start 2,5-Dimethoxyaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Reduction Reduction (SnCl₂, HCl) Diazotization->Reduction Hydrazine 2,5-Dimethoxyphenylhydrazine Reduction->Hydrazine Condensation Condensation & Cyclization (Polyphosphoric acid or H₂SO₄) Hydrazine->Condensation Pyruvic_acid Pyruvic Acid Pyruvic_acid->Condensation Product This compound-2-carboxylic acid Condensation->Product Decarboxylation Decarboxylation (Heat, Quinoline, Cu₂O) Product->Decarboxylation Final_Product This compound Decarboxylation->Final_Product G Indole This compound Reaction Mannich Reaction Indole->Reaction Reagents Formaldehyde Secondary Amine (e.g., Dimethylamine) Acetic Acid Reagents->Reaction Product 3-((Dialkylamino)methyl)-4,7-dimethoxy-1H-indole (Gramine Analog) Reaction->Product G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction cluster_2 Signaling Pathway Inhibition Indole Dimethoxyindole Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibition Bcl2 Bcl-2 Family Proteins Indole->Bcl2 Modulation Kinases Kinase Signaling (e.g., EGFR) Indole->Kinases Inhibition Mitosis Mitotic Arrest Tubulin->Mitosis Disruption Caspases Caspase Activation Bcl2->Caspases Regulation Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation Kinases->Proliferation Downregulation

References

Application Notes and Protocols: Functionalization of the 4,7-Dimethoxy-1H-indole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to mimic peptide structures allow for diverse biological activities.[2] Among the myriad of substituted indoles, the 4,7-dimethoxy-1H-indole core has emerged as a particularly valuable building block. The electron-donating methoxy groups at the 4- and 7-positions significantly influence the reactivity of the indole nucleus, enabling selective functionalization and the synthesis of complex molecular architectures. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5]

This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the this compound core. We will delve into the regioselectivity of various transformations and provide field-proven methodologies for modification at key positions, empowering researchers in drug discovery and development to harness the full potential of this versatile scaffold.

Strategic Overview of Functionalization

The reactivity of the indole ring is dictated by the electron-rich pyrrole moiety, which generally favors electrophilic substitution at the C-3 position.[6] However, the presence of the two methoxy groups on the benzene ring of the this compound core introduces additional electronic factors that can be exploited for selective functionalization. The primary sites for modification are the N-1, C-2, C-3, and the less reactive C-5 and C-6 positions.

Figure 1: Key reactive sites and corresponding functionalization strategies for the this compound core.

Section 1: N-1 Functionalization

Modification at the N-1 position is often the initial step in a synthetic sequence, serving to protect the indole nitrogen and introduce functionalities for further elaboration.

N-Alkylation

N-alkylation is typically achieved under basic conditions to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions.

Protocol: General Procedure for N-Alkylation
  • Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF) at 0 °C, add a base (e.g., NaH, 1.2 eq.) portion-wise.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography.

Reagent/ConditionRole/RationaleTypical Values
Base Deprotonation of the indole N-HNaH, K2CO3, Cs2CO3
Solvent Aprotic, to avoid quenching the baseDMF, THF, CH3CN
Temperature Controlled to manage exothermicity0 °C to room temp.
Reaction Time Monitored by TLC2 - 24 hours
N-Arylation

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of indoles. These reactions offer a broad substrate scope and good functional group tolerance.

Protocol: Buchwald-Hartwig N-Arylation
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times, then add a degassed solvent (e.g., toluene, dioxane).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Section 2: C-3 Functionalization

The C-3 position of the indole nucleus is the most nucleophilic and readily undergoes electrophilic substitution.[6]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C-3 position, providing a versatile handle for further transformations.

G cluster_workflow Vilsmeier-Haack Formylation Workflow start This compound reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF) reaction Reaction with Indole start->reaction reagent_prep->reaction hydrolysis Aqueous Hydrolysis reaction->hydrolysis product This compound-3-carbaldehyde hydrolysis->product G cluster_c2_arylation Directed C-2 Arylation start N-Protected This compound coupling Pd-Catalyzed Cross-Coupling (Aryl Halide) start->coupling deprotection Removal of Directing Group coupling->deprotection product 2-Aryl-4,7-dimethoxy- 1H-indole deprotection->product

References

The Versatile Scaffold: Application Notes on 4,7-Dimethoxy-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of natural products and synthetic drugs.[1] Its inherent bioactivity is further tunable through substitution, with methoxy groups being particularly significant for their ability to enhance electronic properties and modulate pharmacological activity.[1][2] This guide provides an in-depth exploration of 4,7-dimethoxy-1H-indole, a key building block in the development of novel therapeutics. We will delve into its synthesis, biological evaluation, and the structure-activity relationships that govern its efficacy, offering detailed protocols for researchers and drug development professionals.

The Significance of Methoxy-Activated Indoles

The strategic placement of methoxy groups on the indole ring, as seen in this compound, profoundly influences the molecule's reactivity and biological interactions.[1][2] These electron-donating groups can enhance the binding affinity of the molecule to its biological targets and are a common feature in many bioactive compounds.[3] The 4,7-dimethoxy substitution pattern, in particular, offers a unique electronic and steric profile that has been exploited in the design of various therapeutic agents.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through various established synthetic routes for indole formation, such as the Fischer, Bartoli, or Bischler indole syntheses.[4] A particularly efficient approach involves a one-pot reaction that yields 4,7-dimethoxyindole derivatives.[2] Below is a generalized protocol based on common synthetic strategies.

Protocol 1: Generalized One-Pot Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of this compound, which can be adapted and optimized for specific derivatives.

Materials:

  • 2,5-dimethoxyaniline

  • α-haloketone or α-haloaldehyde

  • Base (e.g., sodium bicarbonate, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

  • Palladium catalyst (for cross-coupling reactions if further functionalization is desired)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (1.5-2 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Carbonyl Compound: Slowly add the α-haloketone or α-haloaldehyde (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram: Synthetic Workflow for this compound Derivatives

G cluster_synthesis Synthesis start Starting Materials (2,5-dimethoxyaniline, α-halocarbonyl) reaction One-Pot Reaction (Base, Solvent, Heat) start->reaction 1. Mix workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Purify product Pure this compound Derivative purification->product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Biological Evaluation of this compound Derivatives

Derivatives of dimethoxy-indoles have shown promise in a range of therapeutic areas, including oncology and infectious diseases. Below are detailed protocols for evaluating the biological activity of novel this compound compounds.

Anticancer Activity: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[7][8]

Protocol 2: MTT Assay for Cytotoxicity in MCF-7 Breast Cancer Cells

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).[5]

  • Incubation: Incubate the plate for 48-72 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

G cluster_assay MTT Assay seeding Seed Cells in 96-well plate treatment Treat with Indole Derivative seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan with DMSO mtt_add->formazan read Measure Absorbance formazan->read

Caption: Workflow for the MTT cell viability assay.

Table 1: Representative Cytotoxicity of Dimethoxy-Indole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound AHeLa (Cervical)MTT7.5 ± 0.8[5]
Compound AMCF-7 (Breast)SRB12.2 ± 1.5[5]
Compound BHeLa (Cervical)MTT5.2 ± 0.6[5]
Compound BMCF-7 (Breast)SRB8.9 ± 0.9[5]
Note: Data is representative of closely related substituted indole derivatives and serves as a reference for experimental design.
Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial potential of this compound derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique for this purpose.

Protocol 3: Broth Microdilution Assay for Antibacterial and Antifungal Activity

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • This compound derivative (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in the broth in the wells of a 96-well plate.[9]

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.[2][9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Representative Antimicrobial Activity of Indole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Indole-Triazole DerivativeS. aureus3.125[9]
Indole-Triazole DerivativeMRSA3.125[9]
Indole-Thiadiazole DerivativeC. krusei3.125[9]
Indole Schiff BaseF. graminearum>500 (100% inhibition)[2]
Note: Data is representative of various indole derivatives and serves as a reference for experimental design.

Potential Mechanisms of Action

The biological activity of this compound derivatives can be attributed to various mechanisms of action. The indole scaffold is known to interact with a wide range of biological targets.

  • Enzyme Inhibition: Methoxy-substituted indole derivatives have been identified as inhibitors of enzymes such as arachidonate 15-lipoxygenase (ALOX15), which is involved in inflammatory processes.[10] Other indole derivatives are known to inhibit tubulin polymerization, a key process in cell division, making them attractive anticancer agents.[11]

  • Receptor Antagonism: Substituted indoles have been developed as potent antagonists for various receptors, including those involved in inflammatory pathways.[12]

  • Quorum Sensing Inhibition: Some indole derivatives have been shown to act as inhibitors of quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence. This presents a novel approach to combatting bacterial infections.[13]

Diagram: Potential Mechanisms of Action

G cluster_mechanisms Potential Mechanisms of Action indole This compound Derivative enzyme Enzyme Inhibition (e.g., ALOX15, Tubulin) indole->enzyme receptor Receptor Antagonism indole->receptor qs Quorum Sensing Inhibition indole->qs

Caption: Potential mechanisms of action for this compound derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.

  • Substituents on the Indole Nitrogen (N1): Alkylation or arylation at the N1 position can significantly impact activity. For instance, in a series of peptidoleukotriene antagonists, a methyl group at the N1 position was found to be optimal.[12]

  • Substituents at the C3 Position: The C3 position of the indole ring is a common site for functionalization. The introduction of various side chains at this position can modulate potency and selectivity for different biological targets.

  • Substituents at Other Ring Positions: The nature and position of other substituents on the benzene ring of the indole nucleus can influence the electronic properties and overall shape of the molecule, thereby affecting its interaction with the target.

A systematic approach to SAR involves synthesizing a library of analogs with variations at different positions and evaluating their biological activity. This allows for the identification of key structural features required for optimal potency and selectivity.[14][15][16]

Conclusion

This compound is a valuable scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The detailed protocols and insights provided in this guide are intended to facilitate further research and development in this promising area of drug discovery. A thorough understanding of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives will be instrumental in unlocking their full therapeutic potential.

References

The Versatile Scaffold: Application Notes and Protocols for 4,7-Dimethoxy-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Nucleus in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of drug discovery. Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide array of biological targets, including enzymes and receptors. This inherent bioactivity has rendered the indole nucleus a cornerstone in the development of numerous therapeutic agents across various disease areas, from oncology to infectious diseases and neurology.[1][2]

Among the vast chemical space of indole derivatives, methoxy-substituted indoles have garnered significant attention. The introduction of methoxy groups can profoundly influence the electronic and steric properties of the indole ring, enhancing its reactivity and modulating its interaction with biological targets.[3] This application note focuses specifically on the 4,7-dimethoxy-1H-indole scaffold, a promising yet relatively underexplored starting point for the synthesis of novel bioactive compounds. We will delve into its applications in drug discovery, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Applications of this compound in Drug Discovery

The strategic placement of methoxy groups at the 4 and 7 positions of the indole ring imparts unique chemical properties that can be exploited in drug design. These applications primarily revolve around its use as a key building block for the synthesis of more complex molecules with therapeutic potential.

A Key Intermediate in the Synthesis of Antiviral Agents: The Case of HIV-1 Attachment Inhibitors

One of the most compelling applications of a close bioisostere of this compound is in the development of HIV-1 attachment inhibitors. Bristol-Myers Squibb developed BMS-488043, a derivative of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole), which demonstrates potent antiviral activity by preventing the virus from binding to host cells.[4] The 4,7-dimethoxy substitution pattern is crucial for the compound's activity. This highlights the potential of the this compound scaffold in designing novel antiviral agents.

The following diagram illustrates a generalized synthetic workflow for preparing an analog of an HIV-1 attachment inhibitor, starting from this compound.

G A This compound B Step 1: N-Protection (e.g., SEM-Cl) A->B C Step 2: C3-Acylation (e.g., Oxalyl chloride) B->C D Protected & Acylated Indole C->D E Step 3: Amide Coupling (e.g., Substituted Piperazine) D->E F Coupled Product E->F G Step 4: Deprotection F->G H Final HIV-1 Inhibitor Analog G->H

Caption: Synthetic workflow for an HIV-1 inhibitor analog.

This protocol outlines the synthesis of a key intermediate for antiviral drug development, starting from this compound.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Substituted piperazine (e.g., 1-(4-benzoyl)piperazine)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Activation: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.1 equivalents) dropwise over 15 minutes. The formation of a precipitate is typically observed.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • Amide Coupling: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add a solution of the desired substituted piperazine (1.2 equivalents) and TEA (2.5 equivalents) in DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Scaffold for Anticancer Agents: Targeting Tubulin Polymerization

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, particularly those that target tubulin polymerization.[5][6] While direct examples using this compound are still emerging, the closely related 6,7-dimethoxy-2-phenylindole has been shown to be a potent inhibitor of tubulin assembly.[5] The methoxy groups play a critical role in the binding of these compounds to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

G A Synthesize this compound Derivatives B In vitro Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines A->B D Tubulin Polymerization Assay A->D C Determine IC50 Values B->C E Cell Cycle Analysis (Flow Cytometry) B->E G Lead Compound Identification C->G D->G F Apoptosis Assays (e.g., Annexin V) E->F F->G

Caption: Workflow for anticancer drug screening.

This protocol describes a common method for assessing the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential as Antimicrobial Agents

Indole derivatives have a long history of being investigated for their antimicrobial properties.[7][8][9] The 4,6-dimethoxy-1H-indole scaffold has been used to synthesize derivatives with significant antibacterial and antifungal activity.[7] This suggests that this compound could also serve as a valuable starting material for the development of new antimicrobial agents to combat drug-resistant pathogens.

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Synthesized this compound derivatives

  • DMSO

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

While specific quantitative data for a wide range of this compound derivatives is still being actively researched, data from closely related compounds can provide valuable insights into potential efficacy.

Compound ClassTarget/OrganismActivity MetricReported ValueReference
4,7-Dimethoxy-azaindole Derivative (BMS-488043)HIV-1EC501.4 nM[4]
6,7-Dimethoxy-2-phenylindole DerivativeTubulin PolymerizationIC50< 5 µM[5]
4,6-Dimethoxy-1H-indole DerivativesS. aureus (antibacterial)MIC3.125-50 µg/mL[7]
4,6-Dimethoxy-1H-indole DerivativesMCF-7 (anticancer)IC5031.06 - 51.23 µg/mL[8]

Conclusion and Future Perspectives

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its successful incorporation into a potent HIV-1 attachment inhibitor highlights its potential in antiviral drug discovery. Furthermore, the demonstrated anticancer and antimicrobial activities of its isomers strongly suggest that derivatives of this compound are worthy of extensive investigation in these and other therapeutic areas. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate the biological activities of new chemical entities based on this valuable scaffold. Future research should focus on expanding the library of this compound derivatives and exploring their potential against a wider range of biological targets.

References

Application Notes and Protocols for 4,7-Dimethoxy-1H-indole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Kinase Inhibitors and the Promise of the Indole Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, differentiation, and metabolism.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[3] The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] This has established kinases as a major class of therapeutic targets in drug discovery.[4][5]

The indole nucleus, a bicyclic aromatic heterocyclic compound, is a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[6][7] Its unique structural and electronic properties allow it to interact with various biological targets, including protein kinases.[3][8] Specifically, the 4,7-dimethoxy-1H-indole scaffold has emerged as a promising framework for the development of novel kinase inhibitors. Modifications to this core structure can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.[9][10]

This guide provides a comprehensive overview of the application of this compound derivatives as kinase inhibitors. It details their mechanism of action, provides protocols for their synthesis and evaluation, and discusses the interpretation of key experimental data.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of small-molecule kinase inhibitors, including many indole-based compounds, are ATP-competitive.[11] They exert their effect by binding to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thus inhibiting the phosphorylation of downstream substrates.[12] The azaindole moiety, a bioisostere of indole, is particularly effective as its nitrogen atoms can form crucial hydrogen bonds within the ATP-binding site.[13][14]

The this compound scaffold provides a versatile platform for designing such inhibitors. The methoxy groups at the 4 and 7 positions can influence the electronic properties and conformation of the indole ring, impacting its interaction with the kinase active site. Further substitutions on the indole nitrogen or at other positions on the ring system allow for the fine-tuning of inhibitory activity and selectivity against specific kinases.[9]

G cluster_0 Kinase Signaling Cascade Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_A Upstream Kinase Receptor->Kinase_A Activates Kinase_B Target Kinase (e.g., RTK, CDK) Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (Proliferation, Survival, etc.) pSubstrate->Cellular_Response Leads to Inhibitor 4,7-Dimethoxy- 1H-indole Derivative Inhibitor->Kinase_B Inhibits ATP Binding

Caption: Simplified kinase signaling pathway and the inhibitory action of a this compound derivative.

Experimental Protocols

The successful development of kinase inhibitors requires a robust pipeline of experimental evaluation, from initial synthesis to cellular characterization.

Protocol 1: Synthesis of a Representative this compound Derivative

While numerous synthetic routes to substituted indoles exist, the Fischer indole synthesis remains a cornerstone method.[7] This protocol outlines a general approach for the synthesis of a model this compound derivative.

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Anhydrous ethanol

  • Glacial acetic acid

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Indole Starting Material: Begin with commercially available or previously synthesized this compound. An improved synthesis of this starting material has been previously reported.[15]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a mixture of anhydrous ethanol and a catalytic amount of glacial acetic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Reductive Amination: Once the formation of the intermediate enamine is observed by TLC, cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired this compound derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Biochemical assays are the first step in evaluating the inhibitory potential of a newly synthesized compound.[12] Luminescence-based assays that measure ADP production are a common and robust method.[4]

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized this compound derivative (test compound)

  • Staurosporine (positive control, non-selective kinase inhibitor)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and staurosporine in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.[4]

    • Add 2.5 µL of the kinase solution to each well.[4]

    • Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[4][16]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.[4]

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[4]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Sample Kinase Inhibition Data

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A258
Kinase B45015
Kinase C>10,00030
Kinase D125
Kinase E90020
Table 1: Inhibitory activity of a hypothetical this compound derivative against a panel of kinases. Staurosporine is included as a positive control.
Protocol 3: Cellular Assay for Kinase Inhibition - Western Blot for Phospho-Substrate

While biochemical assays are crucial, it is essential to confirm that an inhibitor is active in a cellular context.[5][12] A Western blot to detect the phosphorylation of a known downstream substrate of the target kinase is a direct method to assess cellular activity.[17]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7, U87MG)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[18]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

G cluster_workflow Experimental Workflow Synthesis Synthesis of 4,7-Dimethoxy- 1H-indole Derivative Biochem_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Synthesis->Biochem_Assay Cell_Assay Cellular Assay (Western Blot for Phospho-Substrate) Biochem_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Iterative workflow for the development of this compound kinase inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from these assays are crucial for establishing a structure-activity relationship (SAR).[19][20] SAR studies aim to understand how different chemical modifications to the this compound scaffold affect its kinase inhibitory activity. For instance, substitutions at the N-1 position of the indole can significantly enhance anticancer activity.[6] Similarly, the addition of various functional groups at other positions can modulate potency and selectivity.[9]

Key aspects to consider during SAR analysis include:

  • Potency (IC₅₀): How effectively the compound inhibits the target kinase.

  • Selectivity: The compound's inhibitory activity against a panel of other kinases. High selectivity is desirable to minimize off-target effects.

  • Cellular Activity: The correlation between biochemical potency and cellular efficacy. A large discrepancy may indicate issues with cell permeability or compound stability.[12]

  • Physicochemical Properties: Parameters such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

The insights gained from SAR studies guide the iterative process of lead optimization, where medicinal chemists design and synthesize new analogs with improved properties, ultimately leading to the identification of promising drug candidates.[6]

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. The protocols and methodologies outlined in this guide provide a framework for the synthesis, biochemical evaluation, and cellular characterization of these compounds. A systematic approach, combining chemical synthesis with robust in vitro and cellular assays, is essential for elucidating structure-activity relationships and advancing the development of these promising therapeutic agents.

References

Synthesis of Bioactive Molecules from 4,7-Dimethoxy-1H-Indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The versatile scaffold of 4,7-dimethoxy-1H-indole serves as a valuable starting point for the synthesis of a variety of bioactive molecules. Its electron-rich aromatic system and the presence of methoxy groups at strategic positions allow for diverse chemical modifications, leading to compounds with promising pharmacological activities. This guide provides detailed application notes and protocols for the synthesis and evaluation of two key classes of bioactive molecules derived from this compound: 1H-indole-4,7-diones with potential antifungal activity and 4,7-dimethoxytryptamines , which may exhibit cytotoxic or psychoactive properties.

Part 1: Synthesis and Antifungal Evaluation of 1H-Indole-4,7-diones

Indole-4,7-diones are a class of compounds known for their potential as antifungal agents.[1][2] The synthesis of these molecules from this compound involves a two-step process: demethylation to the corresponding dihydroxyindole, followed by oxidation to the dione.

Causality Behind Experimental Choices

The choice of a two-step synthesis is dictated by the chemical nature of the starting material. The methoxy groups are relatively stable ethers and require a strong demethylating agent to be cleaved to form the more reactive dihydroxy intermediate. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers due to the formation of a stable boron-oxygen bond, which drives the reaction to completion. Following demethylation, the resulting 4,7-dihydroxy-1H-indole is highly susceptible to oxidation. A mild oxidizing agent such as Fremy's salt (potassium nitrosodisulfonate) or simply exposure to air in the presence of a base is often sufficient to convert the hydroquinone system to the corresponding quinone, the 1H-indole-4,7-dione.

Synthetic Workflow

Synthesis of 1H-indole-4,7-dione start This compound intermediate 4,7-Dihydroxy-1H-indole start->intermediate Demethylation (e.g., BBr₃) product 1H-Indole-4,7-dione intermediate->product Oxidation (e.g., Fremy's Salt)

Caption: Synthetic pathway from this compound to 1H-indole-4,7-dione.

Detailed Protocols

Protocol 1: Demethylation of this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL/g of indole).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of boron tribromide (BBr₃) (2.5 eq) in anhydrous DCM to the cooled indole solution via the dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C, followed by the addition of water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4,7-dihydroxy-1H-indole.

Protocol 2: Oxidation to 1H-Indole-4,7-dione

  • Dissolution: Dissolve the 4,7-dihydroxy-1H-indole (1.0 eq) from the previous step in a mixture of acetone and water (1:1, 20 mL/g of dihydroxyindole).

  • Addition of Oxidant: To this solution, add a freshly prepared aqueous solution of Fremy's salt (potassium nitrosodisulfonate) (2.2 eq) dropwise over 15 minutes at room temperature.

  • Reaction: Stir the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Extraction: Once the reaction is complete, extract the mixture with DCM (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with water (30 mL), then brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1H-indole-4,7-dione.

Antifungal Activity Evaluation

The antifungal activity of the synthesized 1H-indole-4,7-diones can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][4][5]

Protocol 3: Antifungal Broth Microdilution Assay

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized 1H-indole-4,7-dione in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Sabouraud Dextrose Broth to obtain a range of concentrations (e.g., 500 µg/mL to 0.97 µg/mL).

  • Inoculum Preparation: Prepare a fungal inoculum (e.g., Candida albicans, Aspergillus niger) from a fresh culture and adjust the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in Sabouraud Dextrose Broth.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum and a known antifungal agent, e.g., fluconazole) and a negative control (broth with inoculum and DMSO without the test compound).

  • Incubation: Incubate the plate at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

CompoundFungal StrainMIC (µg/mL)Reference
1H-Indole-4,7-dione derivativesCandida kruseiGood activity[2]
1H-Indole-4,7-dione derivativesCryptococcus neoformansGood activity[2]
1H-Indole-4,7-dione derivativesAspergillus nigerGood activity[2]

Part 2: Synthesis and Cytotoxicity Evaluation of 4,7-Dimethoxytryptamines

Substituted tryptamines are a well-known class of bioactive molecules, with some exhibiting psychoactive properties and others demonstrating potential as anticancer agents.[6][7] The synthesis of N,N-disubstituted 4,7-dimethoxytryptamines from this compound can be efficiently achieved via a two-step sequence involving the formation of an intermediate glyoxylamide followed by its reduction.

Rationale for the Synthetic Approach

This synthetic route provides a reliable method for introducing a two-carbon side chain with a terminal amine at the C3 position of the indole ring. The reaction of the indole with oxalyl chloride forms a highly reactive indol-3-ylglyoxylyl chloride intermediate. This intermediate readily reacts with a secondary amine, such as dimethylamine, to form the stable 4,7-dimethoxy-N,N-dimethyl-1H-indole-3-glyoxylamide. The final step involves the reduction of both the amide and the ketone functionalities of the glyoxylamide side chain. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to achieve this complete reduction to the corresponding tryptamine.

Synthetic Workflow

Synthesis of 4,7-Dimethoxytryptamine start This compound intermediate1 Indol-3-ylglyoxylyl chloride start->intermediate1 Oxalyl Chloride intermediate2 4,7-Dimethoxy-N,N-dimethyl- 1H-indole-3-glyoxylamide intermediate1->intermediate2 Dimethylamine product 4,7-Dimethoxy-N,N- dimethyltryptamine intermediate2->product Reduction (e.g., LiAlH₄)

Caption: Synthetic pathway for 4,7-dimethoxy-N,N-dimethyltryptamine.

Detailed Protocols

Protocol 4: Synthesis of 4,7-Dimethoxy-N,N-dimethyl-1H-indole-3-glyoxylamide

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous diethyl ether (30 mL/g of indole) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise.

  • Reaction (Step 1): Stir the mixture at 0 °C for 30 minutes, during which a yellow precipitate of the indol-3-ylglyoxylyl chloride should form.

  • Amine Addition: To this suspension, add a solution of dimethylamine (40% in water, 3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction (Step 2): Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Add water (20 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL), water (30 mL), and brine (30 mL). Dry over anhydrous magnesium sulfate.

  • Purification: Filter and evaporate the solvent to give the crude 4,7-dimethoxy-N,N-dimethyl-1H-indole-3-glyoxylamide, which can be purified by recrystallization or column chromatography.

Protocol 5: Reduction to 4,7-Dimethoxy-N,N-dimethyltryptamine

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) (40 mL/g of LiAlH₄).

  • Addition of Glyoxylamide: Add a solution of 4,7-dimethoxy-N,N-dimethyl-1H-indole-3-glyoxylamide (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Extraction and Purification: Wash the filter cake with THF. Combine the filtrates, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude 4,7-dimethoxy-N,N-dimethyltryptamine. Further purification can be achieved by column chromatography or conversion to a salt and recrystallization.[8]

Cytotoxicity Evaluation

The cytotoxic potential of the synthesized tryptamine derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]

Protocol 6: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4,7-dimethoxytryptamine derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Compound ClassCell LineActivityReference
Tryptamine derivativesHepG2, JurkatCytotoxic[10][11]
Tryptamine derivativesLeukemic cell linesCytotoxic[9]

References

Application Notes and Protocols for the Quantification of 4,7-Dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,7-Dimethoxy-1H-indole Quantification

This compound is a heterocyclic aromatic compound belonging to the diverse family of indoles. This class of molecules is of significant interest to researchers in drug development and medicinal chemistry due to the prevalence of the indole scaffold in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] The methoxy functional groups at the 4 and 7 positions of the indole ring modulate the molecule's electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents.[3]

Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle. In early-stage discovery, it is crucial for reaction monitoring and yield optimization in synthetic chemistry. For preclinical and clinical studies, validated analytical methods are essential for pharmacokinetic and pharmacodynamic (PK/PD) characterization, as well as for ensuring the purity and stability of active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed application notes and robust protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are designed to be adaptable to various laboratory settings and sample matrices.

Core Principles of Analytical Method Selection

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix. For this analyte, two primary techniques are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for the analysis of relatively pure samples, such as in-process reaction monitoring and API purity assessment. The aromatic nature of the indole ring system provides strong chromophores for UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity. This method is indispensable for pharmacokinetic studies in plasma, serum, or tissue homogenates.[4]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound, from sample preparation to data analysis.

Analytical Workflow for this compound Quantification Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection (e.g., Reaction Mixture, Plasma) Extraction_Purification Extraction / Purification (e.g., Protein Precipitation, LLE, SPE) Sample_Collection->Extraction_Purification Chromatography Chromatographic Separation (HPLC / UHPLC) Extraction_Purification->Chromatography Sample Injection Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification Data Acquisition Reporting Reporting & Validation Quantification->Reporting

Caption: General workflow for this compound analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This reversed-phase HPLC-UV method is designed for the quantification of this compound in non-complex matrices, such as during organic synthesis workup or for the assessment of bulk substance purity. The selection of a C18 stationary phase is based on the non-polar nature of the indole nucleus, promoting retention via hydrophobic interactions. The mobile phase, consisting of acetonitrile and water, is a common and effective eluent for a broad range of small organic molecules. The addition of a small amount of formic acid to the mobile phase helps to ensure consistent peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection at 280 nm is chosen as it is a common absorption maximum for indole derivatives, providing a good balance of sensitivity and selectivity.

Protocol: HPLC-UV Quantification of this compound

1. Materials and Reagents

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (ACS grade)
  • Methanol (HPLC grade) for sample dissolution

2. Instrumentation

  • HPLC system with a UV-Vis detector
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Autosampler

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase (30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

5. Data Analysis

  • Integrate the peak area of this compound in both the standards and samples.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

For the quantification of this compound in complex biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[4] This protocol employs a simple and efficient protein precipitation step with ice-cold acetonitrile to remove the bulk of matrix interferences.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-4,7-dimethoxy-1H-indole, is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

The chromatographic conditions are designed for rapid analysis while maintaining good peak shape and separation from endogenous interferences. Electrospray ionization (ESI) in positive ion mode is typically effective for indole-containing compounds. The Multiple Reaction Monitoring (MRM) mode is used to enhance selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Protocol: LC-MS/MS Quantification of this compound in Plasma

1. Materials and Reagents

  • This compound reference standard
  • Stable isotope-labeled internal standard (e.g., d3-4,7-dimethoxy-1H-indole)
  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Control (blank) plasma

2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3. LC-MS/MS Conditions

LC Parameters Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS Parameters Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be optimized, but expected:
This compound: [M+H]+ → fragment
Internal Standard: [M+H]+ → fragment
Collision Energy To be optimized for each transition

4. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
  • Working Solutions: Prepare intermediate working solutions of the analyte and a single working solution of the internal standard by diluting the stock solutions in 50:50 acetonitrile:water.
  • Calibration Curve and Quality Control (QC) Samples: Spike control plasma with the analyte working solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations).
  • Sample Extraction:
  • To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to an autosampler vial for analysis.

5. Data Analysis

  • Integrate the peak areas for the analyte and internal standard MRM transitions.
  • Calculate the peak area ratio (analyte/internal standard).
  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration using a weighted (1/x²) linear regression.
  • Quantify the analyte in the samples and QCs from the calibration curve.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5] The validation process should adhere to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6]

Key Validation Parameters

The following table summarizes the essential parameters for analytical method validation.

ParameterDescription
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be based on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Adherence to the principles of method validation is critical to ensure data integrity and regulatory compliance, thereby supporting the successful advancement of drug development programs involving this important indole derivative.

References

Definitive Identification of 4,7-Dimethoxy-1H-indole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This guide provides a comprehensive, field-proven protocol for the unambiguous identification and characterization of 4,7-dimethoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The methodology leverages the high separation efficiency of gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). We delve into the causality behind instrumental parameter selection, a robust sample preparation workflow using liquid-liquid extraction, and a systematic approach to data interpretation. This document is structured to serve as a self-validating system, incorporating principles of method validation and quality control to ensure trustworthy and reproducible results.

Introduction and Scientific Rationale

The indole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents and biologically active molecules. This compound, a substituted indole, represents a key intermediate or final compound in various synthetic pathways. Its accurate identification is paramount for process monitoring, quality assurance of starting materials, and characterization of final drug products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application.[1] The combination of GC's ability to separate volatile and semi-volatile compounds from complex mixtures with the high specificity of MS detection makes it an ideal tool.[2][3] The mass spectrometer ionizes the eluted compound, generating a unique fragmentation pattern—a molecular fingerprint—that allows for its definitive identification.[2] While many indole-containing compounds with polar functional groups require derivatization to increase their volatility for GC analysis, the methoxy groups on this compound generally provide sufficient volatility and thermal stability, often allowing for direct analysis.[4][5][6]

This protocol is designed to be both a practical guide and an educational resource, explaining not just the "how" but the "why" behind each critical step.

The Analytical Workflow: A Visual Overview

The entire process, from sample receipt to final data interpretation, follows a logical and systematic progression. Each stage is designed to minimize error and maximize data quality.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation & Validation Start Receive Sample (e.g., Reaction Mixture, Plasma) LLE Liquid-Liquid Extraction (LLE) - Add organic solvent (e.g., Ethyl Acetate) - Vortex & Centrifuge Start->LLE RefStd Prepare this compound Reference Standard Extract Isolate Organic Layer LLE->Extract Concentrate Evaporate Solvent (Under Nitrogen Stream) Extract->Concentrate Reconstitute Reconstitute in GC-compatible Solvent (e.g., Ethyl Acetate) Concentrate->Reconstitute Injection Inject Sample into GC Reconstitute->Injection Transfer to Autosampler Vial Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Elution into MS Electron Impact (EI) Ionization Separation->Ionization Detection Mass Analyzer Detection (Scan m/z 40-500) Ionization->Detection Acquire Acquire Total Ion Chromatogram (TIC) Detection->Acquire Identify Identify Peak of Interest Acquire->Identify CompareRT 1. Compare Retention Time (RT) with Reference Standard Identify->CompareRT CompareMS 2. Compare Mass Spectrum with Library/Reference Identify->CompareMS Confirm Confirm Identity of This compound CompareRT->Confirm CompareMS->Confirm caption Figure 1. Comprehensive workflow for GC-MS identification.

Caption: Figure 1. Comprehensive workflow for GC-MS identification.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound Reference Standard: Purity ≥98% (Sigma-Aldrich or equivalent).[7]

  • Ethyl Acetate: HPLC or GC-grade.

  • Dichloromethane: GC-grade.

  • Sodium Sulfate (Anhydrous): ACS grade, for drying.

  • Methanol: HPLC or GC-grade.

  • Helium (Carrier Gas): Ultra-high purity (99.999%).

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following parameters are provided as a validated starting point and may be adapted for specific instruments.

Parameter Setting and Rationale
GC System Agilent 7890A GC with 5975C MSD (or equivalent)
Injector Mode: Splitless. Rationale: Maximizes analyte transfer to the column, enhancing sensitivity for trace-level analysis.Temperature: 280°C. Rationale: Ensures rapid and complete vaporization of the analyte without causing thermal degradation.[8][9]
Autosampler Injection Volume: 1 µL.
GC Column Type: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds, including indoles.[8]
Carrier Gas Gas: Helium. Flow Rate: 1.0 mL/min (Constant Flow). Rationale: Provides optimal efficiency and is inert, preventing reactions with the analyte.
Oven Program Initial Temp: 120°C, hold for 2 min. Ramp: 10°C/min to 280°C. Final Hold: Hold at 280°C for 5 min. Rationale: The initial hold ensures good peak shape at the start. The ramp rate provides a balance between separation efficiency and analysis time. The final hold ensures all components are eluted from the column.[9][10]
MS System Electron Impact (EI) Mass Spectrometer
Transfer Line Temp 280°C. Rationale: Prevents condensation of the analyte as it moves from the GC to the MS.
Ion Source Temp 230°C. Rationale: Standard temperature for EI, promoting consistent and reproducible fragmentation.[8]
Ionization Energy 70 eV. Rationale: The industry standard for EI, producing stable and extensive fragmentation patterns that are comparable to library spectra.[11]
Mass Scan Range m/z 40 - 500. Rationale: This range covers the molecular ion of the target analyte (m/z 177) and its expected fragments, while excluding low-mass noise from the solvent and carrier gas.[10]
Solvent Delay 4.0 min. Rationale: Prevents the high concentration of injection solvent from entering and saturating the MS detector, which would shorten its lifespan.[8]

Detailed Experimental Protocols

Preparation of Standard Solutions

Trustworthy identification relies on comparison against a certified reference standard.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of ethyl acetate. This standard will be used to determine the retention time and confirm the mass spectrum.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract this compound from a liquid matrix (e.g., aqueous reaction mixture, diluted plasma).

  • Sample Aliquot: Transfer 1 mL of the sample into a 15 mL centrifuge tube.

  • Extraction: Add 5 mL of ethyl acetate to the tube. Rationale: Ethyl acetate is a moderately polar solvent that provides good recovery for indole derivatives and is immiscible with water.

  • Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and maximize analyte transfer into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any interfacial precipitate. A small amount of anhydrous sodium sulfate can be added to remove residual water.

  • Concentration: Gently evaporate the ethyl acetate to dryness under a stream of nitrogen at ambient temperature or slightly elevated (up to 40°C).[12] Rationale: Nitrogen blowdown is a gentle concentration technique that minimizes the risk of degrading thermally sensitive analytes.[12]

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

Data Analysis and Confirmation of Identity

Positive identification of this compound requires the fulfillment of two independent criteria: retention time matching and mass spectrum confirmation.

Retention Time (RT) Matching

Analyze the 10 µg/mL working standard. The time at which the compound elutes from the GC column is its retention time. The peak corresponding to this compound in the sample chromatogram must have an RT that matches the standard's RT within a narrow window (typically ±0.05 minutes).

Mass Spectrum Interpretation

The mass spectrum provides the definitive confirmation. The molecular weight of this compound (C₁₀H₁₁NO₂) is 177.19 g/mol . Under 70 eV EI conditions, the following spectral features are expected:

  • Molecular Ion ([M]⁺): A prominent peak at m/z 177 . This is the intact molecule with one electron removed. Its presence is crucial for confirming the molecular weight.

  • Key Fragments: The fragmentation pattern is the molecule's fingerprint. For indoles, fragmentation often involves losses from the substituent groups and cleavage of the heterocyclic ring.[11]

Fragmentation MolIon [M]⁺ m/z 177 Frag162 [M-CH₃]⁺ m/z 162 MolIon->Frag162 - •CH₃ Frag148 [M-CHO]⁺ m/z 148 MolIon->Frag148 - •CHO Frag134 [M-CH₃-CO]⁺ m/z 134 Frag162->Frag134 - CO Frag119 [M-2CH₃-CO]⁺ m/z 119 Frag134->Frag119 - •CH₃ caption Figure 2. Predicted EI fragmentation pathway.

Caption: Figure 2. Predicted EI fragmentation pathway.

Expected Key Fragments:

  • m/z 162 ([M-CH₃]⁺): A very common and often abundant fragment resulting from the loss of a methyl radical from one of the methoxy groups.

  • m/z 134 ([M-CH₃-CO]⁺): Subsequent loss of a neutral carbon monoxide molecule from the m/z 162 fragment. This is a characteristic fragmentation for methoxy-aromatic compounds.

  • m/z 119: Further fragmentation can lead to this ion.

The acquired mass spectrum from the sample peak must show the same ions at the same relative intensities as the reference standard and/or a validated spectral library (e.g., NIST, Wiley).

Method Validation and Trustworthiness

To ensure the protocol is reliable for its intended purpose, it must be validated.[2] Validation provides objective evidence of the method's performance.[13] Key parameters to assess, following guidelines such as those from the International Council for Harmonisation (ICH), include:[13]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that matrix components or related substances do not interfere with the analyte's peak.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.[13]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

References

Introduction: The Subtle Power of a Simple Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Role of Methoxy Groups in Indole Biological Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic drugs.[1] Its electron-rich nature and versatile reactivity make it a privileged structure for interacting with numerous biological targets.[1] Within this landscape, the methoxy (-OCH₃) group, a seemingly simple substituent, plays a profound and often decisive role in modulating the pharmacological profile of indole-containing molecules.[2]

Found extensively in natural products, the methoxy group is a common feature in many approved drugs, a testament to its value in drug design.[2][3] Its introduction onto the indole ring can dramatically alter a compound's electronic properties, lipophilicity, receptor binding affinity, and metabolic fate.[2][3] Understanding the multifaceted influence of the methoxy group is therefore critical for the rational design and optimization of novel indole-based therapeutics.

This guide provides a detailed exploration of the methoxy group's role in indole biological activity. We will delve into its fundamental physicochemical effects, its impact on structure-activity relationships (SAR) across different therapeutic areas, and its implications for a compound's pharmacokinetic profile. This theoretical framework is complemented by detailed, field-proven protocols for synthesizing and evaluating methoxy-substituted indoles, empowering researchers to effectively harness the potential of this critical functional group.

The Physicochemical and Electronic Influence of the Methoxy Group

The influence of a methoxy group on the indole ring is a nuanced interplay of two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[4][5]

  • Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, donating electron density. This effect is most pronounced when the methoxy group is at a position that allows for effective conjugation, such as the para-position relative to a reaction center.[4][6]

Crucially, the resonance effect is generally stronger than the inductive effect, leading to a net electron-donating character, particularly at the ortho and para positions.[4][6] This electron donation can significantly enhance the reactivity of the indole ring.[1] The position of the methoxy group dictates the outcome: a para methoxy group is strongly electron-donating, while a meta methoxy group is considered electron-withdrawing because the resonance effect does not extend to this position.[4][7]

Beyond electronics, the methoxy group also impacts key physicochemical properties:

  • Lipophilicity: When attached to an aromatic ring, the methoxy group has a near-zero lipophilicity contribution (ΔlogP ≈ 0).[8] This unique property allows medicinal chemists to probe for beneficial interactions within a binding pocket without incurring the lipophilicity penalty that often accompanies alkyl groups, which can lead to off-target effects and poor solubility.[8]

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket.[3]

G Indole Indole Ring Methoxy Methoxy Group (-OCH3) Inductive Inductive Effect (-I) Electron Withdrawing Methoxy->Inductive Resonance Resonance Effect (+M) Electron Donating Methoxy->Resonance Properties Physicochemical Properties Inductive->Properties Influences Resonance->Properties Influences Lipophilicity Modulates Lipophilicity (ΔlogP ≈ 0 on aromatic ring) Properties->Lipophilicity H_Bonding Hydrogen Bond Acceptor Properties->H_Bonding Biological_Activity Biological Activity Properties->Biological_Activity Determines

Dual electronic and physicochemical effects of the methoxy group.

Modulation of Biological Activity: A Tale of Position and Potency

The strategic placement of a methoxy group on the indole ring can profoundly influence biological activity, turning a weakly active scaffold into a potent and selective ligand.

Interactions with Serotonin (5-HT) Receptors

The 5-methoxyindole scaffold is a classic pharmacophore for serotonin receptors, mimicking the endogenous ligand serotonin (5-hydroxytryptamine).[9] The 5-methoxy group is a recurring motif in many potent 5-HT receptor ligands, where it is thought to form key interactions within the receptor binding site.[9] However, the substitution is not universally beneficial. For instance, in a series of N-arylsulfonylindoles targeting the 5-HT₆ receptor, the addition of a 5-methoxy group was found to be detrimental to receptor affinity compared to the unsubstituted analogs.[10] This highlights the context-dependent nature of the methoxy group's influence, which is contingent on the specific receptor subtype and the overall ligand structure.

Compound ClassMethoxy PositionTargetEffect on Affinity/ActivityReference
Tryptamine DerivativesC55-HT₁ₐ, 5-HT₂ₐOften confers high affinity and potency.[9]
N-ArylsulfonylindolesC55-HT₆Detrimental to receptor affinity.[10]
Indolylpropylarylpiperazinesortho-Methoxy on aryl5-HT₁ₐHigh affinity (IC₅₀ = 15 nM).[11]
Anticancer and Antiproliferative Activity

A significant body of research has demonstrated the potent anticancer activities of methoxy-substituted indoles.[9][12] The mechanisms are diverse and often depend on the specific molecular scaffold and the position of the methoxy group. For example, certain 5-methoxyindole-isatin hybrids induce cell cycle arrest in the G1 phase, while indolo[2,3-b]quinoline derivatives with a 5-methoxy group can induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[9] The methoxy group's ability to enhance binding affinity and modulate electronic properties is crucial for these anticancer effects.[12]

G cluster_0 5-Methoxyindole Derivative cluster_1 Cancer Cell Signaling Indole MMNC (indolo[2,3-b]quinoline) PI3K PI3K Indole->PI3K Inhibits Apoptosis Apoptosis Indole->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation

Inhibition of the PI3K/AKT/mTOR pathway by a 5-methoxyindole.

Impact on Metabolic Stability (ADME Properties)

While beneficial for potency, the methoxy group is often a metabolic "soft spot." It is highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through O-demethylation to form a hydroxyl group.[8][13] This can lead to rapid clearance and poor bioavailability, posing a significant challenge in drug development.[13][14]

However, this metabolic liability is not always a disadvantage. In some cases, O-demethylation can be a bioactivation step, converting a prodrug into its active form. More commonly, medicinal chemists use this knowledge to improve metabolic stability by either replacing the methoxy group with a bioisostere or by introducing steric shields nearby to hinder enzymatic access.[8] For instance, in the optimization of an indomethacin amide derivative, extensive metabolism was observed. By designing analogs that shifted the metabolic soft spot away from other parts of the molecule to the more predictable O-demethylation of the methoxy group, compounds with improved pharmacokinetic profiles were achieved.[15]

CompoundMetabolic Soft SpotConsequenceStrategy / ObservationReference
Ko143 (ABCG2 Inhibitor)Not specified, but rapidly metabolizedLow metabolic stabilitySimplified methoxy benzoyl indole analogs showed greater stability.[14]
Indomethacin Amide (1)Phenethyl groupVery unstable in microsomesAnalogs designed to shift metabolism to O-demethylation showed improved stability.[15]
ABI-274Methyl and Methoxy groupsLabile to metabolismBlocking other sites (benzylic hydroxylation) increased stability.[13]

Experimental Protocols

The following protocols provide standardized, step-by-step methods for the synthesis and evaluation of methoxy-substituted indole derivatives.

Protocol 1: General Synthesis of Methoxy-Substituted Indoles

This protocol describes a general approach for synthesizing substituted indoles, which can be adapted for methoxy-substituted precursors. The Fischer indole synthesis and palladium-catalyzed methods are common strategies.[16][17] The following is a generalized Pd-catalyzed cyclization.

Rationale: Palladium-catalyzed reactions offer a versatile and efficient means to form the indole core from readily available starting materials, such as substituted anilines and alkynes, under relatively mild conditions.[16][18]

Materials:

  • Substituted 2-iodoaniline (e.g., 2-iodo-5-methoxyaniline)

  • Substituted alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂)

  • Ligand (e.g., Xphos)

  • Base (e.g., K₂CO₃, Triethylamine)

  • Solvent (e.g., Toluene, DMF, or aqueous micellar medium like TPGS-750-M)[16]

  • Schlenk tube or microwave vial

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), add the substituted 2-iodoaniline (1.0 eq), the alkyne (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.[16] Microwave heating can often accelerate the reaction.[16]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired methoxy-substituted indole.[16]

Workflow for the synthesis of methoxy-substituted indoles.
Protocol 2: Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for a specific receptor.

Rationale: This assay directly measures the ability of a compound to displace a known high-affinity radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity. It is a foundational assay in pharmacology for characterizing ligand-receptor interactions.[19]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor

  • Test methoxy-indole compound

  • Assay buffer (specific to the receptor, e.g., Tris-HCl with cofactors)

  • 96-well filter plates (e.g., glass fiber filters)[19]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kₔ value. Prepare the membrane suspension in assay buffer.

  • Assay Incubation: In a 96-well plate, combine:

    • Assay buffer

    • Test compound at various concentrations (for competition curve)

    • Radiolabeled ligand

    • Cell membrane suspension

    • Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[19]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.[19]

Protocol 3: Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[20][21]

Rationale: Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[22] This assay provides a robust in vitro model to predict a compound's intrinsic clearance, a key parameter in pharmacokinetics.[21][23]

Materials:

  • Pooled liver microsomes (human, rat, etc.)[20][24]

  • Test methoxy-indole compound (typically 1 µM)[24]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)[20]

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

  • Ice-cold acetonitrile or methanol containing an internal standard for quenching and protein precipitation

  • 96-well plates, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw microsomes on ice. Prepare the test compound and control solutions in buffer. Prepare the NADPH regenerating system.

  • Pre-incubation: In a 96-well plate, add the microsomal solution to the buffer and test compound. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is the T=0 time point for the reaction initiation, though the first analytical sample is often taken immediately after addition.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.[20]

  • Protein Precipitation: Seal the plate and vortex to ensure complete protein precipitation. Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (CLᵢₙₜ).

Workflow for the microsomal stability assay.
Protocol 4: Cell-Based Antiproliferation Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀ or GI₅₀).[25][26]

Rationale: This assay measures the metabolic activity of living cells, which is directly proportional to the number of viable cells. It is a widely used, robust method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[25]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, A-549)[25][26]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test methoxy-indole compound (stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (DMSO at the same final concentration) and media-only blanks.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]

  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Conclusion

The methoxy group is a powerful tool in the medicinal chemist's arsenal for modulating the biological activity of indole-based compounds. Its unique electronic properties allow it to fine-tune receptor interactions and enhance potency, while its distinct physicochemical profile enables exploration of binding pockets without significantly increasing lipophilicity.[8] However, its susceptibility to metabolic O-demethylation presents a critical challenge that must be addressed during the drug design and optimization process.[8][15] By understanding the fundamental principles governing its influence and employing robust experimental protocols for synthesis and evaluation, researchers can effectively leverage the methoxy group to develop novel, safe, and effective indole-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center for the synthesis of 4,7-dimethoxy-1H-indole. This valuable heterocyclic scaffold is a key intermediate in the development of various pharmacologically active agents. While its synthesis, most commonly approached via the Fischer indole synthesis, is well-established, the presence of two electron-donating methoxy groups introduces specific challenges that can lead to low yields, complex side reactions, and purification difficulties.

This guide is designed for the hands-on researcher. It moves beyond simple step-by-step protocols to provide a deeper understanding of the reaction's mechanistic nuances. By addressing common points of failure in a direct question-and-answer format, we aim to equip you with the expert insights needed to troubleshoot and optimize your synthesis effectively and efficiently.

Section 1: The Core Reaction - Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole core. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[1]

The mechanism proceeds through several key stages:

  • Hydrazone Formation: Reversible condensation of 2,5-dimethoxyphenylhydrazine with a carbonyl compound.

  • Tautomerization: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer.

  • [2][2]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step, which is often rate-determining.

  • Aromatization & Cyclization: The intermediate diimine rearomatizes, followed by nucleophilic attack of the amine onto the imine to form an aminal.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring.[3]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Hydrazine 2,5-Dimethoxyphenyl- hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone + Ketone - H₂O Ketone Ketone / Aldehyde Ketone->Hydrazone Tautomerization Ene-hydrazine Tautomerization Hydrazone->Tautomerization H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Heat, H⁺ Cyclization Aromatization & Aminal Formation Rearrangement->Cyclization - H⁺ Elimination NH3 Elimination Cyclization->Elimination + H⁺ Indole 4,7-Dimethoxy- 1H-indole Elimination->Indole - NH₄⁺

Caption: Key stages of the Fischer Indole Synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is extremely low, or I'm not isolating any product. What are the most likely causes?

This is a frequent and frustrating issue, often stemming from one of four key areas: the catalyst, temperature, intermediate stability, or starting material quality.

Possible Causes & Solutions:

  • Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement, while an overly strong acid can promote decomposition and tar formation.[4] The electron-rich nature of the dimethoxy-substituted ring makes it more susceptible to degradation under harsh acidic conditions.

    • Actionable Advice: If you are using a strong Brønsted acid like H₂SO₄ and observing significant charring, switch to a milder catalyst. Polyphosphoric acid (PPA) is often an excellent choice as it can serve as both the catalyst and solvent. Lewis acids like ZnCl₂ or BF₃·OEt₂ are also effective alternatives that can be tested.[1][3]

  • Sub-optimal Temperature: High temperatures can drastically lower yields by promoting polymerization and decomposition of intermediates. Conversely, a temperature that is too low will result in an incomplete reaction.

    • Actionable Advice: Begin with milder conditions (e.g., 80-100 °C) and monitor the reaction closely by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times by enabling rapid, uniform heating.[4]

  • Unstable Hydrazone Intermediate: The arylhydrazone intermediate can sometimes be unstable and may decompose before cyclization occurs.

    • Actionable Advice: Perform a "one-pot" synthesis where the hydrazone is generated in situ and cyclized without isolation. This minimizes the handling and potential decomposition of the sensitive intermediate.[4]

  • Poor Reagent Quality: Impurities in the starting 2,5-dimethoxyphenylhydrazine or the carbonyl partner can introduce competing side reactions.

    • Actionable Advice: Verify the purity of your starting materials via NMR or melting point analysis. If necessary, purify the hydrazine (often as its hydrochloride salt) and distill the ketone/aldehyde before use.

Question 2: My TLC analysis shows multiple spots, and purification is challenging. What are the common side reactions?

The formation of multiple products is a clear indicator of competing reaction pathways or product degradation.

Possible Causes & Solutions:

  • N-N Bond Cleavage: The electron-donating methoxy groups can stabilize the ene-hydrazine intermediate. However, excessive stabilization, particularly under certain acidic conditions, can favor a competing pathway: heterolytic cleavage of the weak N-N bond.[5][6] This cleavage effectively stops the productive cyclization pathway and generates aniline byproducts and other fragments, leading to a complex product mixture.

    • Actionable Advice: This issue is often linked to the acid catalyst. If you suspect N-N bond cleavage is a major issue, switching from a strong protic acid to a Lewis acid like ZnCl₂ may disfavor this pathway.[5]

  • Tar/Resin Formation: As mentioned, the electron-rich indole product is itself susceptible to acid-catalyzed polymerization, especially at high temperatures.

    • Actionable Advice: Lower the reaction temperature and ensure the reaction is not allowed to run for an excessive amount of time after the starting material has been consumed (as monitored by TLC).

  • Regioisomeric Products: This is a concern when using an unsymmetrical ketone. For the synthesis of the parent this compound, acetaldehyde or pyruvic acid are common starting materials, which avoids this issue.[3] However, if you are using an unsymmetrical ketone, you may form two different indole regioisomers.

    • Actionable Advice: The regiochemical outcome is influenced by the relative stability of the two possible ene-hydrazine intermediates.[7] Careful selection of the catalyst and reaction conditions can sometimes favor one isomer, but chromatographic separation is often required.

Question 3: I can see my product on TLC, but I'm struggling to separate it from impurities by column chromatography. What can I do?

Purification can be a significant bottleneck, especially when byproducts have similar polarities to the desired indole.[2]

Actionable Advice:

  • Optimize Your Solvent System: If your spots are too close (e.g., Rf values of 0.4 and 0.5), the separation on silica gel will be poor. Try a less polar solvent system to increase the separation on the TLC plate before attempting the column. A common starting point is a mixture of hexanes and ethyl acetate.

  • Add a Modifier: Indoles possess a slightly acidic N-H proton but can also be basic. If you observe significant tailing or streaking on your column, adding a small amount (0.5-1%) of triethylamine (TEA) to your eluent can help by deactivating the acidic sites on the silica gel.[2]

  • Consider Reverse-Phase Chromatography: If separation on normal-phase silica is intractable, reverse-phase (C18) chromatography is an excellent alternative. The elution order is inverted, which can often separate compounds that are inseparable on silica. Use a solvent system like acetonitrile/water or methanol/water.

  • Recrystallization: If a crude but relatively pure solid can be isolated, recrystallization is a powerful purification technique that should not be overlooked.

Troubleshooting_Workflow start_node Low or No Yield Observed d_TLC Significant Tarring? start_node->d_TLC Analyze TLC decision_node decision_node action_node action_node end_node end_node a_TempAcid Reduce Temperature Switch to milder acid (PPA, ZnCl₂) d_TLC->a_TempAcid Yes d_SM_Consumed Starting Material Consumed? d_TLC->d_SM_Consumed No end_node_rerun Optimize & Repeat a_TempAcid->end_node_rerun Re-run Reaction a_CheckReagents Check Reagent Purity Verify Catalyst Activity Try One-Pot Procedure d_SM_Consumed->a_CheckReagents No d_MultipleSpots Multiple Spots on TLC? d_SM_Consumed->d_MultipleSpots Yes a_CheckReagents->end_node_rerun a_SideReactions Suspect N-N Cleavage Switch to Lewis Acid Optimize Conditions d_MultipleSpots->a_SideReactions Yes end_node_purify Proceed to Workup & Purification d_MultipleSpots->end_node_purify No (Clean Conversion) a_SideReactions->end_node_rerun

Caption: Troubleshooting workflow for low-yield reactions.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why is the choice of acid catalyst so critical in the Fischer indole synthesis? The acid catalyst plays a dual role. It first protonates the hydrazone to facilitate its tautomerization to the crucial ene-hydrazine intermediate. It then protonates the ene-hydrazine to trigger the[2][2]-sigmatropic rearrangement and subsequent ammonia elimination.[1] The catalyst's strength must be finely tuned to promote these steps without causing unwanted side reactions like N-N bond cleavage or polymerization of the starting materials or the electron-rich indole product.[4][5]

  • Q: How do the two methoxy groups on the phenylhydrazine ring influence the reaction? The methoxy groups are electron-donating, which increases the electron density of the aromatic ring. This has two main effects:

    • Activation: It generally speeds up the[2][2]-sigmatropic rearrangement, which is the key bond-forming step, by making the arene a more electron-rich partner in the rearrangement.[7]

    • Instability: It makes the starting material, intermediates, and the final product more susceptible to acid-catalyzed decomposition and side reactions like N-N bond cleavage.[5][8] This necessitates the use of milder reaction conditions compared to syntheses with electron-withdrawing groups.

  • Q: Are there alternative synthetic routes to this compound? Yes, while the Fischer synthesis is common, other methods exist for constructing indoles, though they may require less accessible starting materials. These include the Bartoli, Reissert, and Madelung indole syntheses, among others.[9][10] Modern cross-coupling strategies, such as the Larock indole synthesis, have also become powerful tools for building substituted indoles.[11] However, for the specific substitution pattern of this compound, the Fischer route often remains the most direct approach from commercially available precursors.[12]

  • Q: What are the expected spectroscopic data for this compound? While a dedicated, comprehensive experimental dataset is not always readily available in public literature, we can predict the key NMR signals based on the structure and data from analogous compounds.[13][14][15]

| Expected Spectroscopic Data for this compound | | :--- | :--- | | ¹H NMR (in CDCl₃, ppm) | Signal Description | | ~8.10 | broad singlet, 1H (N-H) | | ~7.05 | triplet, 1H (H2) | | ~6.80 | doublet, 1H (H5 or H6) | | ~6.55 | doublet, 1H (H6 or H5) | | ~6.50 | triplet, 1H (H3) | | ~3.90 | singlet, 3H (OCH₃) | | ~3.85 | singlet, 3H (OCH₃) | | ¹³C NMR (in CDCl₃, ppm) | Signal Description | | ~150-155 | C4, C7 (Aromatic C-O) | | ~130-135 | C7a | | ~120-125 | C2 | | ~115-120 | C3a | | ~100-110 | C3, C5, C6 | | ~55 | OCH₃ | Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Section 4: Reference Experimental Protocol

This protocol is a generalized starting point for the synthesis of this compound using pyruvic acid, followed by decarboxylation.

Step 1: Formation and Cyclization of the Hydrazone

  • To a stirred solution of 2,5-dimethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add a solution of sodium pyruvate (1.05 eq) in water.

  • Stir the mixture at room temperature for 1 hour to form the hydrazone precipitate.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Add the dry hydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the mixture with stirring to 90-100 °C for 30-60 minutes. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound-2-carboxylic acid.

Step 2: Decarboxylation

  • Heat the crude this compound-2-carboxylic acid in quinoline with a catalytic amount of copper powder to 200-220 °C until gas evolution ceases.

  • Cool the reaction mixture, dilute with dichloromethane, and filter to remove the copper catalyst.

  • Wash the organic solution sequentially with 1M HCl (to remove quinoline), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4,7-Dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-dimethoxy-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-tested solutions in a direct question-and-answer format to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound. Which synthetic strategy is most reliable?

Choosing the optimal synthetic route depends on precursor availability, scale, and tolerance for harsh conditions. For this compound, the two most prominent and effective methods are the Leimgruber-Batcho Indole Synthesis and the Fischer Indole Synthesis .

The Leimgruber-Batcho synthesis is often preferred due to its milder conditions and typically higher yields for electron-rich indoles.[1] It begins with an ortho-nitrotoluene derivative, which is often readily available. The Fischer synthesis , while a classic and powerful tool, can be more challenging for this specific substrate due to the strong electron-donating methoxy groups, which can lead to side reactions under the required strong acid conditions.[2][3]

Below is a summary to guide your decision:

FeatureLeimgruber-Batcho SynthesisFischer Indole Synthesis
Starting Material 1,4-Dimethoxy-2-methyl-3-nitrobenzene2,5-Dimethoxyphenylhydrazine
Key Advantages Milder reaction conditions, high yields, avoids strong acids.[1]Classic, well-established, wide substrate scope.[4]
Common Challenges Two-step process, requires specific reagents (e.g., DMFDMA).Harsh acidic conditions, risk of tar formation, potential for abnormal cyclization.[3][5]
Best For High-purity synthesis, acid-sensitive downstream applications.Situations where the corresponding hydrazine is readily available and the nitrotoluene is not.

Here is a decision workflow to help you select the most appropriate starting point for your project.

Synthesis_Decision_Workflow start Start: Synthesize This compound precursor_check Is 1,4-dimethoxy-2-methyl -3-nitrobenzene readily available? start->precursor_check leimgruber Leimgruber-Batcho Synthesis (Recommended) precursor_check->leimgruber Yes hydrazine_check Is 2,5-dimethoxyphenylhydrazine a more accessible precursor? precursor_check->hydrazine_check No fischer Fischer Indole Synthesis (Use with caution) hydrazine_check->leimgruber No (Synthesize nitrotoluene) hydrazine_check->fischer Yes Leimgruber_Batcho_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization start 1,4-Dimethoxy-2-methyl -3-nitrobenzene reagents1 + DMFDMA + Pyrrolidine (cat.) in DMF, Δ start->reagents1 enamine (E)-1-(1,4-dimethoxy-3-nitro -phenyl)-N,N-dimethyl -ethenamine (Red Solid) reagents1->enamine reagents2 Reduction System (e.g., Ra-Ni / N₂H₄) followed by cyclization product This compound reagents2->product enamine_input Enamine Intermediate enamine_input->reagents2 Fischer_Troubleshooting start Low Yield or Tar in Fischer Synthesis temp_check Is reaction temp > 120°C? start->temp_check lower_temp Action: Lower temperature to 80-100°C and increase reaction time. temp_check->lower_temp Yes acid_check Are you using a harsh acid like PPA or H₂SO₄? temp_check->acid_check No lower_temp->acid_check change_acid Action: Switch to a milder catalyst (e.g., ZnCl₂, AcOH, or Eaton's Reagent). acid_check->change_acid Yes hydrazone_check Was the hydrazone isolated before cyclization? acid_check->hydrazone_check No change_acid->hydrazone_check one_pot Action: Attempt a one-pot procedure. Generate hydrazone in situ in acetic acid. hydrazone_check->one_pot Yes end Re-evaluate with optimized conditions hydrazone_check->end No one_pot->end

References

Technical Support Center: Navigating the Synthesis of Dimethoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dimethoxyindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indoles bearing dimethoxy substituents. The presence of two electron-donating methoxy groups on the indole core, while often desirable for modulating the electronic properties of the final molecule, introduces a unique set of challenges during synthesis. These challenges often manifest as unexpected side reactions, difficulties in purification, and lower-than-expected yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common problems, leading to more efficient and successful synthetic outcomes.

Part 1: Troubleshooting Guide - A Deeper Dive into Common Side Reactions

This section is structured in a question-and-answer format to directly address specific experimental observations and provide actionable solutions.

Issue 1: Formation of Unexpected Regioisomers, Especially in Fischer Indole Synthesis

Question: I am attempting a Fischer indole synthesis with a dimethoxyphenylhydrazine and an unsymmetrical ketone, but I am observing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the Fischer indole synthesis, and the directing effects of two methoxy groups can be complex. The electron-donating nature of methoxy groups generally directs cyclization to the para position. However, steric hindrance and the specific reaction conditions can lead to the formation of undesired isomers.

Troubleshooting Strategies:

StrategyRationaleRecommended Actions
Catalyst Selection The choice of acid catalyst is critical and can significantly influence the reaction's outcome. Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) can lead to different product ratios.Screen a variety of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for less reactive substrates and can sometimes offer improved regioselectivity.
Temperature Control Higher temperatures can overcome activation energy barriers for the formation of less-favored isomers, leading to a mixture of products.Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC).
Solvent Effects The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMSO).
Pre-formation of the Hydrazone Performing a one-pot synthesis where the hydrazone is generated in situ can sometimes lead to side reactions.Consider a two-step procedure where the hydrazone is synthesized and purified before the cyclization step. This allows for better control over the indolization reaction.

Underlying Mechanism: The "Abnormal" Fischer Indole Synthesis

In some cases, particularly with ortho-methoxy substituted phenylhydrazones, an "abnormal" Fischer indole synthesis can occur. This involves the displacement of the methoxy group or cyclization at the methoxy-substituted position, leading to unexpected products such as chlorinated indoles when HCl is used as the catalyst.[1]

dot

Abnormal_Fischer_Indole Start o-Methoxyphenyl- hydrazone Protonation Protonation (H+) Start->Protonation Tautomerization Tautomerization to Ene-hydrazine Protonation->Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic Intermediate Dienone-imine Intermediate Sigmatropic->Intermediate Normal_Cyclization Normal Cyclization (at unsubstituted position) Intermediate->Normal_Cyclization Favored Path Abnormal_Cyclization Abnormal Cyclization (at methoxy position) Intermediate->Abnormal_Cyclization Side Reaction Path Normal_Product 7-Methoxyindole Normal_Cyclization->Normal_Product Abnormal_Intermediate Intermediate with -OMe as leaving group Abnormal_Cyclization->Abnormal_Intermediate Abnormal_Product 6-Haloindole (e.g., with HCl) Abnormal_Intermediate->Abnormal_Product Nucleophilic Attack by Cl-

Caption: "Abnormal" Fischer Indole Synthesis Pathway.

Issue 2: Low Yields and Product Degradation

Question: My dimethoxyindole synthesis is resulting in a very low yield, and I see significant decomposition of my starting material and/or product. What are the likely causes?

Answer: Low yields are a frequent frustration in indole synthesis, and the electron-rich nature of dimethoxyindoles can make them particularly susceptible to degradation under harsh reaction conditions.

Troubleshooting Strategies:

StrategyRationaleRecommended Actions
Milder Acid Catalysis Strong acids and high temperatures can lead to polymerization and decomposition of the electron-rich indole ring.Use milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or solid-supported acid catalysts. Reduce the concentration of the acid catalyst.
Inert Atmosphere Dimethoxyindoles are prone to oxidation, which can be exacerbated by heat and acid.Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
Reaction Time Optimization Prolonged exposure to acidic conditions can lead to product degradation.Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Purity of Starting Materials Impurities in the starting materials can initiate side reactions and inhibit the desired transformation.Ensure the purity of your dimethoxyphenylhydrazine/aniline and carbonyl compound/haloketone through recrystallization or distillation.
Issue 3: Dimerization and Polymerization

Question: I am observing higher molecular weight species in my mass spectrum, suggesting dimerization or oligomerization of my dimethoxyindole product. How can I prevent this?

Answer: The high electron density of the dimethoxyindole nucleus makes it highly nucleophilic and prone to acid-catalyzed dimerization and polymerization.

Troubleshooting Strategies:

StrategyRationaleRecommended Actions
Control of Reactant Concentration Higher concentrations of the indole product increase the likelihood of intermolecular reactions.Run the reaction at a higher dilution to disfavor dimerization.
Temperature and Acidity Control Harsher acidic conditions and elevated temperatures promote polymerization.Use the mildest possible acid catalyst and the lowest effective temperature.
Quenching and Work-up Prompt neutralization of the acid catalyst after the reaction is complete is crucial to prevent post-reaction degradation.Quench the reaction mixture by pouring it into a cold, basic solution (e.g., saturated sodium bicarbonate).

dot

Dimerization_Mechanism Indole1 Dimethoxyindole Protonation Protonation (H+) Indole1->Protonation Indolium_Ion Indolium Ion (Electrophile) Protonation->Indolium_Ion Dimer_Intermediate Dimeric Intermediate Indolium_Ion->Dimer_Intermediate Nucleophilic Attack Indole2 Dimethoxyindole (Nucleophile) Indole2->Dimer_Intermediate Nucleophilic Attack Dimer_Product Dimer Dimer_Intermediate->Dimer_Product Deprotonation

Caption: Acid-Catalyzed Dimerization of Dimethoxyindole.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally best for preparing dimethoxyindoles?

There is no single "best" route, as the optimal choice depends on the desired substitution pattern and the availability of starting materials.

  • Fischer Indole Synthesis: Versatile and widely used, but can suffer from regioselectivity issues and "abnormal" reactions with methoxy-substituted hydrazines.[1]

  • Bischler-Möhlau Indole Synthesis: Useful for the synthesis of 2-arylindoles, but often requires harsh conditions and can give low yields.[2]

  • Leimgruber-Batcho Indole Synthesis: A milder alternative to the Fischer synthesis that often provides high yields and avoids the need for strongly acidic conditions.[3][4]

  • Nenitzescu Indole Synthesis: Specifically for the synthesis of 5-hydroxyindoles, which can be subsequently methylated. The reaction of dimethoxybenzoquinones can lead to complex product mixtures.[5][6]

Q2: How can I effectively purify my dimethoxyindole product, especially if I have a mixture of regioisomers?

Purification of dimethoxyindoles, particularly the separation of regioisomers, can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems, starting with a non-polar eluent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can improve separation.[7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Try a variety of solvents or solvent mixtures.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool, although it is less scalable.

Q3: My dimethoxyindole product is unstable and darkens upon storage. How can I improve its stability?

The electron-rich nature of dimethoxyindoles makes them susceptible to air and light-induced oxidation.

  • Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer).

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage container can help to prevent degradation.

Part 3: Experimental Protocols

Protocol 1: A General Procedure for the Fischer Indole Synthesis of a 4,6-Dimethoxyindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation (Recommended):

    • In a round-bottom flask, dissolve 3,5-dimethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

    • Add the desired ketone or aldehyde (1.05 eq) and stir at room temperature until TLC analysis indicates complete consumption of the hydrazine.

    • The hydrazone can be isolated by removing the solvent under reduced pressure and partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

  • Indolization:

    • To the crude or purified hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).

    • Heat the mixture with stirring to 80-100 °C.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a strong base (e.g., 10 M NaOH) until the pH is > 8.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of 4,7-Dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 4,7-dimethoxy-1H-indole, a crucial intermediate in pharmaceutical synthesis.[1][2] Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-tested advice to help you overcome common purification challenges and achieve high-purity material essential for your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Other indole isomers may form, though the directing effects of the methoxy groups typically favor the desired product.[3]

  • Oxidation Products: Indoles, particularly electron-rich ones like this compound, are susceptible to air oxidation. This leads to the formation of colored, often polymeric, impurities that can be yellow, brown, or pink.[3]

  • N-N Bond Cleavage Products: In routes like the Fischer indole synthesis, acid-catalyzed cleavage of the hydrazone intermediate can generate aniline derivatives as byproducts.[3][4]

  • Residual Catalysts and Reagents: Depending on the synthesis, residual acid or base catalysts can remain in the crude product.

Q2: My "purified" this compound has a distinct color (e.g., yellow, pink, or brown). What causes this, and is it a problem?

A: Color in the final product is a strong indicator of impurities, as pure this compound should be a white or off-white solid. The color is almost always due to trace amounts of oxidation products.[3][5] These impurities arise from the exposure of the indole ring to air and light, a process that can be accelerated by residual acid or metal catalysts. While present in small quantities, these impurities can interfere with subsequent reactions, affect analytical characterization, and are unacceptable in a drug development context.

Q3: My recovery yield is significantly lower than expected after purification. What are the likely causes?

A: Low recovery can stem from several factors throughout the purification process:

  • Overuse of Decolorizing Agents: While effective for removing colored impurities, activated charcoal can also adsorb your target compound, leading to significant yield loss if used in excess.[6]

  • Inappropriate Crystallization Solvent: If the chosen solvent for recrystallization is too good (dissolves the compound too well even at low temperatures) or too poor (causes the compound to crash out with impurities), your yield will suffer.

  • Compound Instability: The compound may be degrading on the stationary phase during column chromatography, especially if using acidic silica gel.[7]

  • Multiple Purification Steps: Each purification step (extraction, chromatography, crystallization) will inevitably involve some product loss. A multi-step process can lead to a cumulatively high loss of material.[1][8]

Q4: How can I confidently assess the purity of my final this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components. A single spot in several different solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity analysis. The absence of impurity peaks and correct integration ratios in the ¹H NMR spectrum are critical.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.

  • Melting Point Analysis: A sharp melting point that matches the literature value is indicative of high purity. Impurities will typically cause the melting point to broaden and become depressed.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Problem 1: Persistent Color in the Final Product
  • Symptom: The isolated solid is yellow, tan, brown, or pink, even after initial purification attempts like chromatography or a single crystallization.

  • Root Cause: Highly conjugated, colored oxidation byproducts are present. These are often non-polar and can co-elute with the product in chromatography or co-precipitate during crystallization.

  • Solution: Activated Charcoal (Carbon) Treatment

    Activated charcoal is highly effective at adsorbing planar, conjugated molecules, which are characteristic of colored impurities.[6][9] However, it must be used judiciously to avoid excessive product loss.[6]

    Detailed Protocol: Decolorization with Activated Charcoal

    • Dissolution: Dissolve the impure this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture for recrystallization) by heating to a gentle boil. Use the minimum amount of solvent necessary.

    • Cooling: Remove the flask from the heat source and allow it to cool slightly for a minute. This prevents violent boiling when the charcoal is added.

    • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Be cautious as the fine powder can cause the solution to bump.

    • Heating and Swirling: Gently swirl the flask and reheat it to boiling for 2-5 minutes. This ensures maximum contact between the impurities and the charcoal.

    • Hot Filtration: To remove the charcoal, perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.

Problem 2: Ineffective Separation by Column Chromatography
  • Symptom: TLC analysis shows impurities with Rf values very close to the product, leading to mixed fractions from the column. The product may also appear as a "streak" on the TLC plate.[4]

  • Root Cause: The polarity of the impurities is too similar to that of this compound for effective separation with the chosen solvent system. Streaking can be caused by compound instability on the acidic silica gel.[7]

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[10][11] Small additions of a third solvent, like methanol, can sometimes improve separation.

    • Deactivate the Silica Gel: If streaking or decomposition is suspected, use deactivated silica. This can be prepared by adding 1% triethylamine to the eluent system to neutralize the acidic sites on the silica gel.

    • Switch the Stationary Phase: Consider using a different adsorbent. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic silica gel.[7]

    Solvent System (v/v) Typical Application
    Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)Standard system for separating non-polar to moderately polar impurities.
    Dichloromethane / Hexane (e.g., 1:1)Good for resolving less polar compounds.[10]
    Toluene / Ethyl Acetate (e.g., 8:1)An alternative system that can offer different selectivity.[10]
    Add 1% Triethylamine (Et₃N)To prevent streaking of basic compounds or degradation of acid-sensitive ones.
Problem 3: Product Fails to Crystallize or "Oils Out"
  • Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, it either remains in solution or separates as an insoluble oil instead of forming crystals.

  • Root Cause: This is often due to an inappropriate choice of solvent or the presence of impurities that inhibit the formation of a crystal lattice. Supersaturation may also be too high, causing rapid precipitation rather than slow crystal growth.

  • Solutions:

    • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Test small amounts of your product in various solvents to find the best candidate. A mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) is often effective. For indoles, combinations like methanol/water or ethanol/water are common.[12][13][14]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.

    • Address Oiling Out: If the product oils out, try reheating the solution to redissolve the oil, then add a small amount of additional solvent before allowing it to cool more slowly. Alternatively, redissolve the oil and add a second solvent in which the oil is not soluble to try and induce crystallization.

Solvent / System Comments
Methanol / WaterA polar combination often effective for indole crystallization.[12]
Ethanol / WaterSimilar to methanol/water, provides a good polarity range.[14]
TolueneA less polar option, good for compounds with aromatic character.
Ethyl Acetate / HexaneA versatile system for moderately polar compounds.

Purification Strategy Workflow

Choosing the right purification strategy depends on the nature and quantity of the impurities. The following diagram outlines a logical decision-making process.

Purification_Strategy start Crude 4,7-Dimethoxy- 1H-indole is_colored Is the crude product heavily colored? start->is_colored is_acid_base Are acidic or basic impurities suspected? is_colored->is_acid_base No charcoal Decolorize with Activated Charcoal is_colored->charcoal Yes chromatography Perform Flash Column Chromatography is_acid_base->chromatography No extraction Perform Acid-Base Extraction is_acid_base->extraction Yes crystallization Perform Recrystallization chromatography->crystallization purity_check Assess Purity (TLC, NMR, HPLC, MP) crystallization->purity_check charcoal->is_acid_base extraction->chromatography final_product Pure Product purity_check->final_product

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocol: A Combined Approach

For a crude sample with both colored and polar impurities, a multi-step approach is often most effective.

Combined_Workflow cluster_extraction Step 1: Liquid-Liquid Extraction cluster_chromatography Step 2: Column Chromatography cluster_crystallization Step 3: Final Crystallization dissolve Dissolve crude product in organic solvent (e.g., Ethyl Acetate) wash_base Wash with dilute aq. base (e.g., NaHCO₃) to remove acidic impurities dissolve->wash_base wash_acid Wash with dilute aq. acid (e.g., HCl) to remove basic impurities wash_base->wash_acid wash_brine Wash with brine, dry over Na₂SO₄, and concentrate wash_acid->wash_brine load_column Load concentrated extract onto a silica gel column wash_brine->load_column elute Elute with optimized solvent system (e.g., Hexane:EtOAc) load_column->elute collect Collect and combine pure fractions based on TLC analysis elute->collect concentrate_fractions Concentrate pure fractions in vacuo collect->concentrate_fractions dissolve_hot Dissolve solid in minimum amount of hot solvent (add charcoal if needed) concentrate_fractions->dissolve_hot hot_filter Perform hot filtration (if charcoal was used) dissolve_hot->hot_filter cool_slowly Allow filtrate to cool slowly to room temp, then in an ice bath hot_filter->cool_slowly collect_crystals Collect crystals by vacuum filtration, wash with cold solvent, and dry cool_slowly->collect_crystals final High-Purity This compound collect_crystals->final

Caption: A comprehensive multi-step purification workflow.

This structured approach, combining extraction, chromatography, and crystallization, provides a robust method for achieving high-purity this compound suitable for the demanding applications in drug discovery and development.[1][8][15][16] Always validate the purity of the final compound using appropriate analytical techniques.

References

Technical Support Center: Optimizing Fischer Indole Synthesis of Dimethoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer indole synthesis, with a specialized focus on the preparation of dimethoxyindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic method. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your syntheses for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer indole synthesis?

The Fischer indole synthesis is a classic organic reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.[2]

  • [1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a[1][1]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.[1]

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to form the stable, aromatic indole ring.[3]

Q2: How do the methoxy groups in dimethoxyphenylhydrazine affect the reaction?

Electron-donating groups, such as methoxy groups, on the phenylhydrazine ring generally facilitate the Fischer indole synthesis.[4] They do this by increasing the electron density of the aromatic ring, which can promote the key[1][1]-sigmatropic rearrangement step. However, the position of these groups is critical and can sometimes lead to unexpected side products if cyclization occurs at a methoxy-substituted position.[4]

Q3: Which acid catalysts are recommended for the synthesis of dimethoxyindoles?

Both Brønsted acids (like sulfuric acid, p-toluenesulfonic acid, and polyphosphoric acid) and Lewis acids (such as zinc chloride, boron trifluoride, and aluminum chloride) can be used.[1][5]

  • Polyphosphoric acid (PPA) is often a highly effective catalyst, particularly for less reactive starting materials, as it acts as both an acid and a dehydrating agent.[6][7]

  • Lewis acids like zinc chloride can be milder and are a good choice for substrates that may be sensitive to strong Brønsted acids.[8]

The optimal catalyst is substrate-dependent, and screening a few options is often a worthwhile endeavor.[9]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Dimethoxyindole

A low yield is one of the most common challenges in the Fischer indole synthesis.[10] This can be due to a variety of factors, from the quality of your starting materials to the reaction conditions.

Troubleshooting_Low_Yield Start Low Yield Observed Purity Verify Purity of Starting Materials Start->Purity Hydrazone_Formation Confirm Hydrazone Formation Purity->Hydrazone_Formation If pure Catalyst Optimize Acid Catalyst Hydrazone_Formation->Catalyst If hydrazone forms Conditions Adjust Reaction Temperature & Time Catalyst->Conditions If no improvement Solvent Evaluate Solvent Choice Conditions->Solvent If still low Success Improved Yield Solvent->Success If optimized

Caption: A step-by-step workflow for troubleshooting low yields.

  • Purity of Starting Materials: Ensure your dimethoxyphenylhydrazine and carbonyl compound are pure. Impurities can lead to unwanted side reactions.[10] It is often beneficial to use freshly purified starting materials.

  • Catalyst Selection and Concentration: The choice and amount of acid catalyst are critical.[10]

    • Protocol for Catalyst Screening:

      • Set up several small-scale reactions in parallel.

      • In each reaction, use a different acid catalyst (e.g., PPA, ZnCl₂, p-TsOH).

      • Monitor the reactions by Thin Layer Chromatography (TLC) to identify the most effective catalyst.

  • Reaction Temperature and Time: These reactions often require heat.[11] However, excessively high temperatures or long reaction times can cause decomposition.[12]

    • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can dramatically reduce reaction times (from hours to minutes) and often improves yields.[13][14][15]

    Heating Method Typical Time Typical Yield Notes
    Conventional Heating2-24 hoursVariableProne to side reactions with prolonged heating.
    Microwave Irradiation5-30 minutesOften HigherRapid and uniform heating can minimize byproduct formation.[16]
  • Solvent Choice: The solvent can impact reaction rates and yields. Polar aprotic solvents like acetic acid are commonly used.[2] In some instances, running the reaction without a solvent (neat) can be effective.[10]

Issue 2: Formation of Multiple Products and Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products, a common issue in this synthesis.[10]

Side_Reactions A Arylhydrazine + Carbonyl B Desired Dimethoxyindole A->B Fischer Indolization (Desired Pathway) C Side Products (e.g., Dimers, Isomers) A->C Side Reactions (e.g., Incomplete Cyclization, Alternative Rearrangements)

References

Technical Support Center: N-Functionalization of 4,7-Dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of 4,7-dimethoxy-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this unique and valuable scaffold. The this compound core is a key structural motif in various biologically active compounds, but its enhanced electronic properties present specific synthetic challenges.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common hurdles, optimize your reaction conditions, and achieve your synthetic targets with greater efficiency and confidence.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems encountered during the N-functionalization of this compound in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue and typically points to problems with deprotonation, reagent quality, or reaction conditions. The N-H of an indole is not highly acidic (pKa ≈ 17 in DMSO), and the 4,7-dimethoxy variant's electronics do not significantly alter this, requiring a sufficiently strong base for efficient deprotonation.[4]

Probable Causes & Solutions:

  • Insufficient Basicity: The base you are using may be too weak to fully deprotonate the indole nitrogen, resulting in a low concentration of the reactive indolide anion.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for generating the sodium indolide salt in polar aprotic solvents like DMF or THF.[5] Other powerful bases such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be effective, though LDA's bulk and reactivity require careful temperature control.[6]

  • Poor Reagent Solubility: If the indole, base, or electrophile has poor solubility in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: Ensure you are using an appropriate anhydrous solvent that can dissolve all components. Anhydrous N,N-Dimethylformamide (DMF) is often an excellent choice due to its high polarity and ability to dissolve both the indole and the resulting indolide salt.[4][5]

  • Moisture Contamination: Trace amounts of water will quench strong bases like NaH and the indolide anion, halting the reaction.

    • Solution: Use flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are rigorously dried and reagents are handled under anhydrous conditions.

  • Inactive Electrophile: The alkylating or acylating agent may have degraded during storage.

    • Solution: Verify the purity and activity of your electrophile. If using an alkyl halide, ensure it has not undergone decomposition. For acylations, freshly prepared or properly stored acyl chlorides or anhydrides are recommended.

Q2: I'm getting a significant amount of the C3-functionalized isomer as a byproduct. How can I improve N-selectivity?

Answer: The competition between N- and C3-functionalization is the most critical challenge with this substrate. The two methoxy groups at the 4- and 7-positions donate significant electron density into the indole ring, making the C3 position highly nucleophilic.[2] This often leads to C3-alkylation competing with, or even out-competing, N-alkylation.[5]

Probable Causes & Solutions:

  • Incomplete Deprotonation: If the indole N-H is not fully deprotonated, the reaction can proceed on the neutral indole, where the C3 position is the kinetically favored site for electrophilic attack.

    • Solution: The most effective strategy is to ensure complete and irreversible deprotonation before adding the electrophile. Use a strong base like NaH (at least 1.1 equivalents) in DMF and allow the mixture to stir for a sufficient period (e.g., 30-60 minutes at 0 °C to room temperature) to form the sodium indolide salt. This salt formation dramatically increases the nucleophilicity of the nitrogen atom relative to the C3 position.[5]

  • Choice of Base and Solvent: The reaction conditions play a crucial role in directing selectivity.

    • Solution: Classical conditions using NaH in DMF are generally reported to favor N-alkylation.[5] The use of potassium bases (e.g., KOH, K₂CO₃) can sometimes lead to different selectivity profiles depending on the substrate and solvent. Cesium carbonate (Cs₂CO₃) is often a milder and effective base that can promote N-acylation and N-arylation with high selectivity.[7]

  • Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio.

    • Solution: Lower temperatures can sometimes favor N-alkylation. However, in some reported cases for other indoles, higher temperatures (e.g., 80 °C) were found to drive the reaction towards the thermodynamically more stable N-alkylated product.[5] This parameter should be optimized for your specific substrate and electrophile.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in the N-functionalization of this compound.

G start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor N/C3 Selectivity? check_conversion->check_selectivity No cause_base Cause: Insufficient Basicity / Moisture check_conversion->cause_base Yes check_decomposition Decomposition Observed? check_selectivity->check_decomposition No cause_deprotonation Cause: Incomplete Deprotonation check_selectivity->cause_deprotonation Yes success Successful N-Functionalization check_decomposition->success No cause_harsh Cause: Harsh Conditions / Oxygen check_decomposition->cause_harsh Yes sol_base Solution: Use Stronger Base (NaH), Ensure Anhydrous Conditions cause_base->sol_base sol_deprotonation Solution: Pre-form Indolide Salt (NaH/DMF, stir 30-60 min before adding electrophile) cause_deprotonation->sol_deprotonation sol_harsh Solution: Use Inert Atmosphere, Lower Temperature, Consider Milder Base (Cs2CO3) cause_harsh->sol_harsh

Caption: A troubleshooting decision tree for N-functionalization experiments.

Q3: My starting material or product is decomposing under the reaction conditions. How can I prevent this?

Answer: The this compound ring is exceptionally electron-rich, making it susceptible to oxidation and decomposition, especially under harsh conditions.[2][8]

Probable Causes & Solutions:

  • Oxidative Decomposition: The presence of atmospheric oxygen can lead to the formation of colored, complex byproducts.

    • Solution: Rigorously degas your solvent and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire experimental procedure.

  • Harsh Basic Conditions: While a strong base is needed for deprotonation, prolonged exposure at high temperatures can sometimes lead to degradation.

    • Solution: Perform the deprotonation at 0 °C and allow the reaction to proceed at the lowest temperature that affords a reasonable reaction rate. For sensitive substrates, consider milder bases like cesium carbonate, which can be effective, particularly for N-acylations and some N-arylations.[7]

  • Incompatible Electrophile: Highly reactive electrophiles might lead to uncontrolled side reactions.

    • Solution: If using a very reactive alkylating agent, add it slowly and at a low temperature to maintain control over the reaction exotherm and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-functionalization of this compound specifically so challenging compared to unsubstituted indole?

The primary challenge stems from the powerful electron-donating effects of the two methoxy groups on the benzene portion of the indole. This has two main consequences:

  • Enhanced Ring Nucleophilicity: The methoxy groups significantly increase the electron density of the entire heterocyclic system. While this activates the nitrogen for functionalization post-deprotonation, it also makes the pyrrole ring, particularly the C3 position, extremely nucleophilic. This heightened C3 nucleophilicity creates direct competition with the N-anion, making regioselectivity a major hurdle.[2]

  • Increased Sensitivity to Oxidation: Electron-rich aromatic systems are more prone to oxidation.[8] The this compound scaffold can be sensitive to air and oxidative conditions, often leading to the formation of colored impurities and decomposition if not handled carefully under an inert atmosphere.

Q2: How do I choose the optimal base and solvent system?

The choice is critical and depends on the specific transformation (e.g., alkylation, acylation, arylation). The goal is to maximize N-selectivity while minimizing side reactions.

Table 1: Comparison of Common Base/Solvent Systems

BaseSolvent(s)ProsConsBest For
NaH DMF, THFStrong, irreversible deprotonation; highly favors N-selectivity by forming the indolide salt.[5][9]Highly water-sensitive; requires strict anhydrous/inert conditions.General N-alkylation with alkyl halides.
KOH DMF, DMSOInexpensive, strong base.Can be less selective than NaH; reaction heterogeneity can be an issue.Cost-effective alkylations where selectivity is not a major issue.[4]
Cs₂CO₃ DMF, Acetonitrile, DioxaneMilder, excellent for sensitive substrates; highly effective for N-acylations and N-arylations.[4][7]More expensive; may not be strong enough for deprotonating less acidic N-H bonds for alkylation.N-acylation, Palladium- or Copper-catalyzed N-arylation.
KHMDS/LDA THFVery strong, soluble bases; effective at low temperatures.Sterically bulky; can sometimes promote C-functionalization or elimination side reactions.Difficult alkylations where other bases fail.
Q3: Are there modern catalytic alternatives to traditional SN2-type alkylations?

Yes, transition-metal catalysis has opened up new avenues for N-functionalization, especially for transformations that are difficult to achieve under classical conditions.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is the premier method for forming N-aryl bonds. It involves coupling the indole with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base (often a carbonate or phosphate). This method offers excellent control and functional group tolerance.[10][11]

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): A classical and often lower-cost alternative to palladium catalysis for N-arylation. Modern protocols use ligands to improve reaction efficiency and substrate scope.[10]

  • Palladium-Catalyzed N-Alkenylation: Similar to N-arylation, this method allows for the introduction of vinyl groups onto the indole nitrogen.[12]

Competing Reaction Pathways Diagram

The following diagram illustrates the critical choice point after the initial deprotonation of this compound.

G cluster_0 Indole This compound Base + Base (-BH) Indolide Indolide Anion Indole->Indolide Deprotonation Electrophile + Electrophile (E+) N_Product N-Functionalized Product (Thermodynamic) Indolide->N_Product Attack via N-Anion C3_Product C3-Functionalized Product (Kinetic Side-Product) Indolide->C3_Product Attack via C3

Caption: Competing N- vs. C3-functionalization pathways from the indolide anion.

Validated Experimental Protocol: N-Benzylation of this compound

This protocol provides a reliable starting point for the N-alkylation of this compound, designed to maximize N-selectivity.

Materials:

  • This compound (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Benzyl Bromide (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Seal the flask with a septum and place it under an inert atmosphere (nitrogen or argon).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the indole) via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes to ensure complete formation of the sodium indolide salt. The solution may become darker.

  • Alkylation: Cool the solution back down to 0 °C. Add benzyl bromide (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-benzyl-4,7-dimethoxy-1H-indole.

References

byproduct formation in the synthesis of 4,7-dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4,7-dimethoxy-1H-indole. This valuable heterocyclic compound is a key intermediate in the development of various pharmacologically active molecules. However, its synthesis, particularly via classical methods like the Fischer indole synthesis, is often plagued by challenges related to byproduct formation and low yields, largely due to the electronic influence of the two methoxy substituents.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound, and what are its primary challenges?

The most frequently employed route is the Fischer indole synthesis .[1][2] This classic method involves the acid-catalyzed reaction of (2,5-dimethoxyphenyl)hydrazine with an appropriate carbonyl compound (often pyruvic acid or an equivalent), followed by cyclization.[3]

The primary challenges stem from the electron-donating nature of the two methoxy groups on the phenylhydrazine ring. These groups increase the electron density of the aromatic ring, which can unfortunately stabilize intermediates that lead to undesired side reactions, competing with the productive cyclization pathway.[4][5] Key issues include:

  • Low Yields: Often due to incomplete reaction or diversion of starting material into byproducts.

  • Polymerization/Tar Formation: Strong acids and high temperatures, often used to drive the reaction, can cause the indole product or intermediates to polymerize.[3][6][7]

  • Competing N-N Bond Cleavage: The electron-donating substituents can favor a heterolytic cleavage of the nitrogen-nitrogen bond in a key intermediate, which is a major source of byproducts.[4][5]

Q2: My Fischer indole synthesis is producing a significant amount of dark, tar-like material and my yield is very low. What's happening and how can I fix it?

This is a classic problem of polymerization and substrate degradation under harsh acidic conditions.[6][7] Indoles, being electron-rich heterocycles, are susceptible to polymerization in the presence of strong acids.[3]

Causality: The combination of a strong acid catalyst (like sulfuric acid or polyphosphoric acid) and elevated temperatures creates an environment where the desired indole product, once formed, can be protonated and initiate a chain reaction with other indole molecules.[7] Furthermore, the starting phenylhydrazine or the hydrazone intermediate can decompose under these conditions.[6]

Troubleshooting & Optimization:

Potential CauseRecommended ActionScientific Rationale
Acid Catalyst Too Strong/Concentrated Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂).[6] Using a solid-supported acid catalyst (e.g., Amberlite IR 120 H) can also be effective.[7]Milder acids can provide the necessary protonation to initiate the reaction without being aggressive enough to cause widespread polymerization or degradation. Lewis acids coordinate with the nitrogen atoms, facilitating the reaction through a different mechanism that can be less prone to tarring.[7]
Reaction Temperature Too High Start with milder temperature conditions and increase gradually. The optimal temperature is highly substrate-dependent.[6] Consider microwave-assisted synthesis for rapid, controlled heating which can improve yields and reduce reaction times.[6][8]High temperatures provide the activation energy for unwanted side reactions, including polymerization and decomposition.[6] Precise temperature control is crucial to stay within the optimal window for indole formation.
Unstable Hydrazone Intermediate Perform a "one-pot" synthesis where the hydrazone is generated in situ and cyclized without isolation.[6]Some arylhydrazones are not stable enough for isolation and storage. Generating the intermediate in the reaction flask and immediately proceeding with cyclization minimizes the opportunity for decomposition.[6]
Q3: I've identified byproducts that appear to be derived from aniline. What is the specific mechanism for their formation?

The formation of aniline-derived byproducts is a direct consequence of the electronic effects of the methoxy groups and is a well-documented failure mode of the Fischer indolization.[4][5]

Mechanism of Byproduct Formation: The key step in the Fischer synthesis is a[9][9]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. However, an alternative, competing pathway exists: the heterolytic cleavage of the N-N bond.

  • Protonated Intermediate: The ene-hydrazine intermediate is protonated by the acid catalyst.

  • Diverging Pathways: This protonated species is at a mechanistic crossroads.

    • Desired Pathway: It can undergo the concerted[9][9]-sigmatropic rearrangement to form the C-C bond necessary for the indole ring.

    • Side Reaction Pathway: Alternatively, the N-N bond can break, yielding two fragments: 2,5-dimethoxyaniline and a stabilized iminylcarbocation.

  • Stabilization by Methoxy Groups: The electron-donating methoxy groups on the phenyl ring make the resulting 2,5-dimethoxyaniline a good leaving group. Critically, substituents on the carbonyl partner can also stabilize the resulting iminylcarbocation, further favoring this cleavage pathway over the desired rearrangement.[4][5]

This competing reaction is a primary reason why certain Fischer indolizations fail or give poor yields.[4]

Q4: How can I effectively purify this compound from the reaction mixture, especially if byproducts are present?

Purification requires a multi-step approach to remove unreacted starting materials, the acid catalyst, and structurally similar byproducts.

  • Work-up: After the reaction is complete, the mixture should be cooled and carefully quenched by pouring it into a biphasic mixture of ice-water and an organic solvent like ethyl acetate or dichloromethane. The mixture should then be neutralized with a base (e.g., sodium bicarbonate, sodium carbonate) to remove the acid catalyst.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is used. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be fine-tuned based on TLC analysis.

  • Recrystallization: For final purification to obtain a crystalline solid, recrystallization can be performed. A solvent system in which the indole has high solubility at elevated temperatures but low solubility at room temperature or below should be chosen. Toluene, ethanol/water, or ethyl acetate/hexanes mixtures are often good candidates.

A less common but effective method for purifying indoles from non-basic impurities involves forming a salt adduct. For instance, reacting the crude mixture with sodium bisulfite can sometimes form an adduct with the indole, which can be isolated and then hydrolyzed to release the pure indole.[10]

Visualizing the Chemistry: Reaction Mechanisms

The following diagrams illustrate the key chemical transformations discussed.

Fischer_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A 2,5-Dimethoxy- phenylhydrazine C Hydrazone Intermediate A->C B Carbonyl (e.g., Pyruvic Acid) B->C D Protonation & Tautomerization (Ene-hydrazine) C->D E [3,3]-Sigmatropic Rearrangement D->E Acid (H+) F Diamine Intermediate E->F G Cyclization F->G H Elimination of NH3 G->H I 4,7-Dimethoxy- 1H-indole H->I Aromatization

Caption: The productive pathway of the Fischer indole synthesis.

Competing_Pathways cluster_desired Desired Pathway cluster_byproduct Side Reaction start Protonated Ene-hydrazine Intermediate desired_node [3,3]-Sigmatropic Rearrangement start->desired_node Productive cleavage_node Heterolytic N-N Bond Cleavage start->cleavage_node Favored by EDGs (e.g., -OCH3) end_product This compound desired_node->end_product byproduct1 2,5-Dimethoxyaniline cleavage_node->byproduct1 byproduct2 Iminylcarbocation cleavage_node->byproduct2

Caption: Competing pathways from the key intermediate.

Experimental Protocol: An Improved Synthesis of this compound

This protocol is adapted from established procedures and is optimized to minimize byproduct formation.[9] It utilizes a milder acid catalyst and controlled conditions.

Materials:

  • (2,5-dimethoxyphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Absolute ethanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (2,5-dimethoxyphenyl)hydrazine hydrochloride (1 equivalent), pyruvic acid (1.1 equivalents), and absolute ethanol.

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the hydrazone by Thin Layer Chromatography (TLC).

  • Catalyst Addition: Once hydrazone formation is largely complete, add p-toluenesulfonic acid monohydrate (0.2 equivalents) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain reflux for 4-6 hours, monitoring the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

References

Validation & Comparative

A Comparative Analysis of Dimethoxy-1H-indole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its versatile structure is central to a vast array of biologically active compounds. The introduction of methoxy substituents onto the indole ring significantly modulates its electronic properties, thereby influencing its reactivity and potential as a pharmacophore. This guide provides an in-depth comparative analysis of the six constitutional isomers of dimethoxy-1H-indole, offering a critical examination of their synthesis, spectroscopic signatures, and reactivity. By presenting side-by-side experimental data, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic and medicinal chemistry endeavors.

Structural Overview and Isomeric Landscape

The dimethoxy-1H-indole isomers share the same molecular formula, C₁₀H₁₁NO₂, but differ in the placement of the two methoxy groups on the benzene portion of the indole ring. This seemingly subtle variation has profound implications for the molecule's electronic distribution, steric environment, and, consequently, its chemical behavior. The six isomers under consideration are:

  • 4,5-Dimethoxy-1H-indole

  • 4,6-Dimethoxy-1H-indole

  • 4,7-Dimethoxy-1H-indole

  • 5,6-Dimethoxy-1H-indole

  • 5,7-Dimethoxy-1H-indole

  • 6,7-Dimethoxy-1H-indole

The following diagram illustrates the logical relationship and nomenclature of these isomers.

G cluster_isomers Dimethoxy-1H-indole Isomers Indole 1H-Indole Core 4,5 4,5-Dimethoxy Indole->4,5 Substitution 4,6 4,6-Dimethoxy Indole->4,6 4,7 4,7-Dimethoxy Indole->4,7 5,6 5,6-Dimethoxy Indole->5,6 5,7 5,7-Dimethoxy Indole->5,7 6,7 6,7-Dimethoxy Indole->6,7

Caption: Isomeric landscape of dimethoxy-1H-indoles.

Comparative Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of these isomers are critical for their identification, purification, and characterization. The following tables summarize key experimental data, providing a direct comparison across the series.

Physical Properties

The melting points of the dimethoxy-1H-indole isomers show considerable variation, reflecting differences in their crystal lattice energies and intermolecular interactions.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4,5-Dimethoxy-1H-indole C₁₀H₁₁NO₂177.20160-161[1]
4,6-Dimethoxy-1H-indole C₁₀H₁₁NO₂177.20300-304 (for 2,3-dione)
This compound C₁₀H₁₁NO₂177.21Data not readily available
5,6-Dimethoxy-1H-indole C₁₀H₁₁NO₂177.20155-161[2]
5,7-Dimethoxy-1H-indole C₁₀H₁₁NO₂177.20130 (for 3-carbaldehyde)[3]
6,7-Dimethoxy-1H-indole C₁₀H₁₁NO₂177.20Data not readily available
Spectroscopic Data: A Comparative Overview

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of these isomers. The chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment of the nuclei, which is directly influenced by the position of the electron-donating methoxy groups.

The proton NMR spectra of dimethoxy-1H-indoles are characterized by signals for the indole ring protons and the methoxy group protons. The positions of the methoxy groups significantly affect the chemical shifts of the aromatic protons on the benzene ring.

Data for the parent dimethoxy-1H-indole isomers is sparse in readily available literature. The following table presents data for a representative derivative to illustrate the expected spectral regions.

Isomer DerivativeSolvent¹H NMR Chemical Shifts (δ, ppm)
4,6-Dimethoxy-1H-indole-2-yl)acetic acid -11.90 (s, 1H, COOH), Aromatic protons, 3.59 (s, 3H, OCH₃), 3.66 (s, 3H, OCH₃), 4.33 (s, 2H, CH₂)[4]

Causality in ¹H NMR: The electron-donating nature of the methoxy groups increases the electron density on the benzene ring, generally causing an upfield shift (lower ppm) of the attached and ortho/para protons compared to unsubstituted indole. The specific substitution pattern of each isomer will lead to a unique set of chemical shifts and coupling constants for the aromatic protons, providing a distinct fingerprint for each compound.

The ¹³C NMR spectra provide valuable information about the carbon framework of the isomers. The chemical shifts of the carbon atoms in the benzene ring are particularly diagnostic of the methoxy substitution pattern.

As with ¹H NMR, comprehensive comparative data for the parent isomers is limited. The following provides an example for a related compound.

CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)
Indole DMSO-d₆135.8 (C-7a), 128.1 (C-3a), 124.1 (C-2), 120.9 (C-5), 119.9 (C-6), 118.7 (C-4), 111.4 (C-7), 100.9 (C-3)

Expertise in ¹³C NMR Interpretation: The carbons directly attached to the oxygen of the methoxy groups (ipso-carbons) will experience a significant downfield shift due to the electronegativity of the oxygen. Conversely, the ortho and para carbons will be shielded (shifted upfield) due to the resonance effect of the methoxy groups. This predictable pattern is a powerful tool for assigning the correct isomeric structure.

The IR spectra of dimethoxy-1H-indoles will exhibit characteristic absorption bands corresponding to the functional groups present.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (indole) 3500-3300 (sharp)
C-H Stretch (aromatic) 3100-3000
C-H Stretch (aliphatic, -OCH₃) 3000-2850
C=C Stretch (aromatic) 1620-1450
C-O Stretch (aryl ether) 1275-1200 (strong) and 1075-1020

The precise positions of these bands can be subtly influenced by the substitution pattern, but the overall spectral features will be similar across the isomers.

Synthesis and Reactivity: A Comparative Perspective

The synthesis of dimethoxy-1H-indoles often employs classical indole syntheses, such as the Fischer, Bischler, or Madelung methods, starting from appropriately substituted anilines or other precursors. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

A common approach to synthesizing substituted indoles is the Fischer indole synthesis. The general workflow is depicted below.

G Start Dimethoxyphenylhydrazine Hydrazone Hydrazone Formation Start->Hydrazone Ketone Ketone or Aldehyde Ketone->Hydrazone Cyclization Acid-catalyzed Cyclization (Fischer Indole Synthesis) Hydrazone->Cyclization Product Dimethoxy-1H-indole Cyclization->Product

Caption: Generalized workflow for Fischer indole synthesis.

Reactivity towards Electrophilic Substitution

The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most reactive site. The presence of two electron-donating methoxy groups further enhances the nucleophilicity of the indole ring, making these isomers highly reactive towards electrophiles.

The Directing Effects of Methoxy Groups:

The position of the methoxy groups plays a crucial role in directing incoming electrophiles. The activating and directing effects of the methoxy groups are a combination of:

  • +M (Mesomeric) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.

  • -I (Inductive) Effect: The electronegative oxygen atom withdraws electron density through the sigma bond.

The +M effect is generally stronger than the -I effect, leading to an overall activation of the ring towards electrophilic attack.

Comparative Reactivity Analysis:

  • Most Reactive Isomers: Isomers where the methoxy groups' activating effects reinforce each other to increase the electron density at the C3 position are expected to be the most reactive. For example, in 5,7-dimethoxy-1H-indole , both methoxy groups activate the C4 and C6 positions, and their combined effect, along with the inherent reactivity of the pyrrole ring, strongly activates the C3 position.

  • Least Reactive Isomers: In isomers where the methoxy groups are positioned to activate positions other than C3, or where steric hindrance may play a role, the reactivity at C3 might be comparatively lower, though still significantly higher than unsubstituted indole.

The following diagram illustrates the general principle of electrophilic substitution on the indole ring.

G Indole Dimethoxy-1H-indole Intermediate Sigma Complex (Carbocation Intermediate) Indole->Intermediate + E⁺ Electrophile Electrophile (E⁺) Product 3-Substituted Dimethoxy-1H-indole Intermediate->Product - H⁺ H_plus H⁺

References

A Comparative Guide to the Biological Activities of 4,7- and 5,6-Dimethoxy-1H-indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole scaffold is a cornerstone in medicinal chemistry, serving as a "privileged structure" in the design of numerous biologically active compounds. The strategic placement of substituents on the indole ring can profoundly influence the pharmacological profile of the resulting molecule. This guide provides an in-depth comparative analysis of the biological activities of two positional isomers: 4,7-dimethoxy-1H-indole and 5,6-dimethoxy-1H-indole. While direct comparative studies on these parent molecules are limited, a wealth of data on their derivatives provides compelling insights into their potential therapeutic applications. This document synthesizes this information to guide researchers in exploring the distinct biological landscapes of these two isomers.

The Critical Role of Methoxy Group Positioning

The location of the electron-donating methoxy groups on the indole ring significantly alters the molecule's electronic and steric properties, thereby influencing its interactions with biological targets. In the case of this compound, the methoxy groups are positioned on the benzene ring adjacent to the pyrrole fusion, which can influence pi-electron distribution and hydrogen bonding potential in a distinct manner compared to the 5,6-disubstituted isomer. The 5,6-dimethoxy substitution pattern, on the other hand, has been more extensively studied, particularly in the context of neuroscience, due to its structural resemblance to key neurotransmitters.

Comparative Analysis of Biological Activities: Insights from Derivatives

While quantitative data on the parent compounds is scarce, the biological activities of their derivatives strongly suggest distinct and promising therapeutic avenues for each isomer.

5,6-Dimethoxy-1H-indole: A Scaffold for Neurotherapeutics

Derivatives of 5,6-dimethoxy-1H-indole have demonstrated significant potential as cholinesterase inhibitors , a key therapeutic strategy in the management of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits.[1][2][3] The mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][4] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]

A notable example is the potent and selective acetylcholinesterase inhibitor, E2020 (Donepezil), which is a complex derivative of a 5,6-dimethoxy-1-indanone scaffold.[5][6] Kinetic studies have shown that such compounds can act as mixed-type inhibitors of AChE.[5] This suggests that the 5,6-dimethoxy-1H-indole core is a promising starting point for the design of novel neuroprotective agents.

This compound: A Potential Avenue for Anticancer and Antimicrobial Agents

While direct data on this compound is limited, studies on the closely related 4,6-dimethoxy-1H-indole isomer reveal a strong potential for anticancer and antibacterial activities .[7][8][9][10]

Derivatives of 4,6-dimethoxy-1H-indole have been synthesized and shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[8][10] The proposed mechanisms for the anticancer effects of indole derivatives are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression, such as the MAP kinase pathway.[11][12][13][14] Some indole derivatives are also known to function as tubulin polymerization inhibitors, disrupting microtubule dynamics which are crucial for cell division.[15]

Furthermore, derivatives of 4,6-dimethoxy-1H-indole have been investigated for their antibacterial properties .[7][8][9] The indole nucleus is a common feature in many natural and synthetic antimicrobial agents.[16] The mechanism of antibacterial action for indole derivatives can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial signaling pathways.

Quantitative Data from Derivative Studies

The following table summarizes representative biological activity data for derivatives of dimethoxyindoles to guide further investigation into the parent compounds. It is crucial to note that these are not direct comparisons of the parent isomers but provide a strong rationale for their potential activities.

Compound Class Biological Activity Assay Key Findings Reference
Derivatives of 5,6-Dimethoxy-1H-indole Acetylcholinesterase InhibitionKinetic analysis of AChE inhibitionPotent and selective inhibition of acetylcholinesterase.[5]
Derivatives of 4,6-Dimethoxy-1H-indole Anticancer (Cytotoxicity)MTT assay against MCF-7 breast cancer cellsSignificant cytotoxic activity with IC50 values in the µg/mL range.[8][10]
Derivatives of 4,6-Dimethoxy-1H-indole AntibacterialBroth microdilutionModerate to good activity against various bacterial strains.[9]

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of 4,7- and 5,6-dimethoxy-1H-indole, the following detailed experimental protocols are provided.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell viability.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining the cytotoxic effects of compounds on cancer cells using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4,7- and 5,6-dimethoxy-1H-indole in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17]

Antimicrobial Activity: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[16][18][19]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for bacterial growth incubate->observe determine_mic Determine the Minimum Inhibitory Concentration (MIC) observe->determine_mic

Caption: A streamlined workflow for assessing the antimicrobial activity of compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each dimethoxyindole isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticholinesterase Activity: Ellman's Assay

This is a colorimetric method to determine the acetylcholinesterase inhibitory activity of a compound.[20]

Workflow for Ellman's Assay

Ellmans_Assay_Workflow start Prepare solutions of AChE, DTNB, and test compounds preincubate Pre-incubate AChE with test compounds start->preincubate initiate_reaction Add acetylthiocholine (substrate) preincubate->initiate_reaction monitor Monitor the increase in absorbance at 412 nm initiate_reaction->monitor calculate Calculate the percentage of inhibition and IC50 value monitor->calculate Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles synaptic_cleft Synaptic Cleft ACh_vesicle->synaptic_cleft ACh Release ACh_receptor Acetylcholine Receptor postsynaptic_neuron_effect Postsynaptic Effect ACh_receptor->postsynaptic_neuron_effect Signal Transduction synaptic_cleft->ACh_receptor ACh Binding AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE ACh breakdown Choline + Acetate AChE->breakdown Breaks down ACh Inhibitor 5,6-Dimethoxy-1H-indole Derivative (Inhibitor) Inhibitor->AChE Inhibits Anticancer_Pathway Indole_Derivative This compound Derivative MAPK_Pathway MAPK Signaling Pathway (e.g., JNK, p38) Indole_Derivative->MAPK_Pathway Modulates Bcl2_Family Bcl-2 Family Proteins MAPK_Pathway->Bcl2_Family Regulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Controls Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4,7-dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 4,7-dimethoxy-1H-indole. Given its structural similarity to known serotonergic modulators, this guide will focus on a systematic approach to characterize its activity at serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. We will objectively compare its hypothetical performance with well-established alternatives and provide the supporting experimental data and detailed protocols necessary for robust validation.

Introduction: The Rationale for a Serotonergic Hypothesis

The indole scaffold is a privileged structure in neuroscience, forming the core of the endogenous neurotransmitter serotonin and a vast array of psychoactive compounds. The methoxy substitutions on the indole ring of this compound bear resemblance to functionalities present in known psychedelic compounds, which primarily exert their effects through agonism at serotonin 2A (5-HT2A) receptors. Furthermore, the indole nucleus is a common feature in ligands for other serotonin receptor subtypes, including the 5-HT1A receptor, a key target for anxiolytic and antidepressant medications.

Therefore, a logical starting point for elucidating the mechanism of action of this compound is to investigate its potential as a serotonin receptor ligand. This guide will outline a multi-tiered validation process, beginning with initial binding affinity studies and progressing through functional in vitro assays to in vivo behavioral models.

Part 1: Initial Target Engagement - Radioligand Binding Assays

The first step in validating our hypothesis is to determine if this compound physically interacts with our primary targets of interest: the 5-HT1A and 5-HT2A receptors. Competitive radioligand binding assays are the gold standard for this initial characterization, allowing for the determination of the compound's binding affinity (Ki).

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_readout Detection & Analysis prep1 Culture cells expressing target receptor (e.g., HEK293-h5-HT1A) prep2 Homogenize cells in ice-cold lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) prep4->assay1 assay2 Add increasing concentrations of this compound or comparator assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 read1 Rapidly filter through glass fiber filters to separate bound from free radioligand assay3->read1 read2 Wash filters with ice-cold buffer read1->read2 read3 Measure radioactivity using liquid scintillation counting read2->read3 read4 Calculate Ki from IC50 using the Cheng-Prusoff equation read3->read4

Figure 1: Workflow for a competitive radioligand binding assay.

Comparative Binding Affinity Data

The following table presents hypothetical binding data for this compound alongside known comparator compounds. This allows for an initial assessment of its potency and selectivity.

CompoundTarget ReceptorRadioligandKi (nM)Reference CompoundKi (nM)
This compound 5-HT1A[3H]8-OH-DPAT15WAY-1006350.39-0.84[1][2]
This compound 5-HT2A[3H]Ketanserin5Ketanserin~1-3.5

Note: Data for this compound is hypothetical for illustrative purposes.

A low nanomolar Ki value would indicate high-affinity binding and warrant further investigation into the functional consequences of this interaction.

Detailed Protocol: 5-HT2A Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific determinant: 10 µM Mianserin.

  • Test Compound: this compound, serially diluted.

  • Comparator: Ketanserin, serially diluted.

  • 96-well microplates, glass fiber filters, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine in the following order:

    • 150 µL of diluted cell membranes (50-100 µg protein/well).

    • 50 µL of test compound or comparator at various concentrations (10-point dilution series). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM Mianserin.

    • 50 µL of [3H]Ketanserin (final concentration ~1 nM).

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: Functional Characterization - In Vitro Second Messenger and Pathway Activation Assays

Demonstrating that this compound binds to a receptor is only the first step. We must then determine the functional consequence of this binding: is it an agonist, antagonist, or inverse agonist? This is achieved by measuring the downstream signaling events initiated by receptor activation.

  • 5-HT1A receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase , resulting in a decrease in intracellular cyclic AMP (cAMP) .

  • 5-HT2A receptors are primarily Gq/11-coupled, and their activation stimulates phospholipase C (PLC) , leading to the production of inositol phosphates, most stably measured as inositol monophosphate (IP1) .

Signaling Pathways and Assay Principles

G cluster_5HT1A 5-HT1A (Gi/o-coupled) Pathway cluster_5HT2A 5-HT2A (Gq/11-coupled) Pathway cluster_arrestin β-Arrestin Pathway (GPCR Desensitization & Signaling) 5-HT1A 5-HT1A-R Gi/o Gi/o 5-HT1A->Gi/o Agonist AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP ATP -> 5-HT2A 5-HT2A-R Gq/11 Gq/11 5-HT2A->Gq/11 Agonist PLC Phospholipase C Gq/11->PLC Activates IP1 IP1 PLC->IP1 PIP2 -> ... -> GPCR GPCR Arrestin β-Arrestin GPCR->Arrestin Agonist-induced recruitment

Figure 2: Key signaling pathways for 5-HT1A, 5-HT2A, and β-arrestin recruitment.

Comparative Functional Data

The following table presents hypothetical functional data for this compound in comparison to known agonists and antagonists.

AssayTarget ReceptorCompoundFunctional ResponseEC50/IC50 (nM)Reference CompoundEC50/IC50 (nM)
cAMP Inhibition 5-HT1AThis compound Agonist25Serotonin8.2[3]
IP1 Accumulation 5-HT2AThis compound Agonist10Serotonin25-47[4][5]
β-Arrestin Recruitment 5-HT2AThis compound Agonist30DOI-

Note: Data for this compound is hypothetical for illustrative purposes. DOI EC50 for β-arrestin recruitment varies depending on the assay system.

Detailed Protocol: IP-One HTRF Assay for 5-HT2A Receptor Activation

Objective: To quantify the agonist activity of this compound at the human 5-HT2A receptor by measuring IP1 accumulation.

Materials:

  • Cells: CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Assay Kit: HTRF IP-One Gq detection kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

  • Stimulation Buffer: Provided with the kit, containing LiCl.

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: Serotonin, serially diluted.

  • Reference Antagonist: Ketanserin.

  • White, low-volume 384-well plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a density of 10,000-20,000 cells/well and incubate overnight.

  • Compound Addition:

    • For agonist mode: Add serial dilutions of this compound or serotonin to the wells.

    • For antagonist mode: Pre-incubate the cells with serial dilutions of a potential antagonist (e.g., ketanserin) for 15-30 minutes, then add serotonin at its EC80 concentration.

  • Stimulation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate in lysis buffer) to all wells.

  • Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Convert ratios to IP1 concentrations using a standard curve. Plot the concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.

Part 3: In Vivo Validation - Behavioral Models

In vitro assays provide crucial information about a compound's activity at the molecular and cellular level. However, to understand its potential physiological and psychoactive effects, in vivo studies are essential. Based on the in vitro profile, specific behavioral models can be selected.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.[6]

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). It is a measure of sensorimotor gating, and deficits in PPI are observed in certain psychiatric disorders. Serotonergic systems, including 5-HT1A and 5-HT2A receptors, are known to modulate PPI.

Experimental Workflow: In Vivo Behavioral Testing

G cluster_acclimation Acclimation cluster_dosing Dosing cluster_htr Head-Twitch Response (HTR) cluster_ppi Prepulse Inhibition (PPI) acc1 Acclimate animals to the testing room acc2 Habituate animals to the testing apparatus acc1->acc2 dose1 Administer vehicle, this compound, or comparator compound (e.g., DOI) via appropriate route (e.g., i.p.) acc2->dose1 htr1 Place mouse in observation chamber dose1->htr1 ppi1 Place animal in startle chamber dose1->ppi1 htr2 Record behavior for a set duration (e.g., 30 min) htr1->htr2 htr3 Score number of head twitches htr2->htr3 ppi2 Present a series of acoustic stimuli (pulse alone, prepulse + pulse) ppi1->ppi2 ppi3 Measure startle response amplitude ppi2->ppi3 ppi4 Calculate % PPI ppi3->ppi4

Figure 3: General workflow for in vivo behavioral validation.

Comparative In Vivo Data

The following table presents hypothetical in vivo data for this compound compared to the known 5-HT2A agonist, DOI.

Behavioral AssayCompoundDose (mg/kg, i.p.)Effect
Head-Twitch Response This compound 1Induces significant head twitches
DOI1Induces robust head twitches[7][8]
Prepulse Inhibition This compound 1Disrupts PPI
DOI1Disrupts PPI

Note: Data for this compound is hypothetical for illustrative purposes.

Detailed Protocol: Head-Twitch Response (HTR) in Mice

Objective: To assess the 5-HT2A receptor-mediated psychedelic-like effects of this compound in mice.

Materials:

  • Animals: Male C57BL/6J mice.

  • Test Compound: this compound, dissolved in vehicle.

  • Positive Control: DOI (2,5-Dimethoxy-4-iodoamphetamine), dissolved in vehicle.

  • Negative Control: Vehicle (e.g., saline).

  • Antagonist: Ketanserin.

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing:

    • For dose-response studies, administer different doses of this compound or DOI intraperitoneally (i.p.).

    • For antagonist studies, pre-treat a group of mice with ketanserin (e.g., 1-2 mg/kg, i.p.) 30 minutes before administering this compound.

  • Observation: Immediately after dosing, place each mouse individually into an observation chamber.

  • Recording: Record the behavior of each mouse for 30-60 minutes.

  • Scoring: A trained observer, blind to the treatment conditions, should manually count the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.

  • Data Analysis: Compare the number of head twitches between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in head twitches that is blocked by ketanserin would strongly suggest 5-HT2A receptor agonism.

Conclusion

This guide provides a structured and comprehensive approach to validating the mechanism of action of this compound, with a focus on its potential as a serotonin receptor modulator. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a robust data package to characterize the pharmacological profile of this novel compound. The inclusion of established comparators at each stage is critical for contextualizing the findings and making informed decisions about the compound's potential for further development. The detailed protocols provided herein serve as a starting point for these investigations, and should be optimized as needed for specific laboratory conditions.

References

A Comparative Guide to the Structure-Activity Relationship of 4,7-Dimethoxy-1H-Indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4,7-Dimethoxy-1H-Indole Scaffold - A Privileged Yet Underexplored Framework

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] The strategic placement of substituents on the indole ring can profoundly modulate the molecule's physicochemical properties and its interactions with biological targets. Methoxy groups, in particular, are known to enhance biological activity through their electron-donating nature.[2] This guide focuses on the this compound scaffold, a specific substitution pattern that, despite its potential, remains a relatively underexplored area of research.

While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound analogs are not extensively documented in publicly available literature, this guide will synthesize the existing knowledge by comparing the biological activities of known this compound derivatives with their isomers and other related indole compounds. We will delve into their synthesis, comparative biological activities—including antifungal, anticancer, and their potential as modulators of key central nervous system targets—and provide detailed experimental protocols for their evaluation.

Synthesis of the this compound Core

The foundation of any SAR study lies in the efficient synthesis of the core scaffold and its analogs. An improved and reliable synthesis of this compound has been reported, providing a crucial starting point for the generation of a diverse library of derivatives.[3] The general synthetic approach allows for subsequent modifications at various positions of the indole ring, enabling a systematic exploration of the structure-activity landscape.

General Synthetic Workflow

The synthesis of this compound and its derivatives typically involves a multi-step process that can be adapted to introduce various functionalities. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of novel indole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Core Synthesis Synthesis of 4,7-Dimethoxy- 1H-indole Scaffold Starting Materials->Core Synthesis Key Precursors Derivatization Analog Synthesis & Purification Core Synthesis->Derivatization Core Scaffold Structural Verification Spectroscopic Characterization (NMR, MS) Derivatization->Structural Verification Purified Analogs Primary Screening In vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) Structural Verification->Primary Screening Characterized Analogs for Testing Data Analysis Determination of Potency (IC50, Ki) & Selectivity Primary Screening->Data Analysis SAR Analysis Structure-Activity Relationship Elucidation Data Analysis->SAR Analysis Lead Optimization Identification of Lead Compounds SAR Analysis->Lead Optimization

Caption: A generalized workflow for the discovery of bioactive this compound analogs.

Comparative Biological Activities and Structure-Activity Relationships

The biological profile of this compound analogs is still emerging. By examining the available data for this scaffold and comparing it to other dimethoxy-indole isomers, we can begin to delineate a putative SAR.

Antifungal Activity

One of the most notable activities reported for a class of compounds closely related to the core topic is the antifungal properties of 1H-indole-4,7-diones. These oxidized derivatives of the 4,7-dimethoxy scaffold have demonstrated significant activity against a range of fungal pathogens.[4]

Compound ClassFungal StrainActivityReference
1H-Indole-4,7-dionesCandida kruseiGood[4]
1H-Indole-4,7-dionesCryptococcus neoformansGood[4]
1H-Indole-4,7-dionesAspergillus nigerGood[4]

The dione moiety at the 4 and 7 positions appears to be crucial for the observed antifungal effects. This suggests that the electronic properties of this part of the molecule play a significant role in its interaction with fungal-specific targets. Further studies exploring the antifungal potential of the parent this compound and its derivatives are warranted to determine if the methoxy groups can confer similar, albeit likely mechanistically different, antifungal properties.

Anticancer and Antibacterial Activities

While specific data for this compound analogs is limited, a study on the closely related 4,6-dimethoxy-1H-indole derivatives has revealed promising anticancer and antibacterial activities.[5] A series of novel heterocyclic compounds derived from 4,6-dimethoxy-1H-indole demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[5]

Compound SeriesBiological ActivityCell Line/BacteriaIC50/ActivityReference
4,6-Dimethoxy-1H-indole derivativesAnticancerMCF-731.06 - 51.23 µg/mL[5]
4,6-Dimethoxy-1H-indole derivativesAntibacterialVarious strainsGood activity[5]

These findings suggest that the presence of two methoxy groups on the benzene ring of the indole scaffold can contribute to potent anticancer and antibacterial effects. The specific positioning of these groups (4,6- vs. 4,7-) likely influences the overall shape and electronic distribution of the molecule, which in turn affects its interaction with biological targets. A direct comparative study of these isomers would be highly valuable in elucidating the optimal substitution pattern for these activities.

Serotonin Receptor and Monoamine Oxidase Modulation: A Frontier for Exploration

Indole derivatives are well-known modulators of serotonin (5-HT) receptors and monoamine oxidase (MAO), key targets in the central nervous system.[6][7] However, there is a notable absence of specific binding affinity (Ki) or inhibitory concentration (IC50) data for this compound analogs at these targets in the current literature.

The SAR of indole derivatives at serotonin receptors is complex, with substitutions at various positions of the indole ring significantly impacting affinity and selectivity for different 5-HT receptor subtypes.[6][8] Similarly, for MAO inhibition, the substitution pattern on the indole nucleus is a key determinant of potency and selectivity for MAO-A versus MAO-B.[9]

Given the established importance of methoxy groups in modulating the activity of indole-based ligands for these targets, the 4,7-dimethoxy substitution pattern represents a compelling yet unexplored area. Future research should focus on synthesizing a library of this compound analogs and screening them against a panel of serotonin receptors and both MAO isoforms to establish a clear SAR.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.

Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a specific serotonin receptor subtype.

  • Preparation of Materials:

    • Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

    • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).

    • Non-specific binding control (e.g., 10 µM of a known high-affinity non-radiolabeled ligand).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplates and a cell harvester.

    • Scintillation vials and scintillation cocktail.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the specific radioligand at a concentration close to its Kd, and the test compound at various concentrations.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Prepare Reagents Prepare Radioligand, Membranes, Buffers, and Test Compounds Start->Prepare Reagents Set up Assay Plate Add Reagents to 96-well Plate Prepare Reagents->Set up Assay Plate Incubate Incubate to Reach Equilibrium Set up Assay Plate->Incubate Filter and Wash Terminate Reaction by Filtration and Wash Incubate->Filter and Wash Quantify Radioactivity Scintillation Counting Filter and Wash->Quantify Radioactivity Analyze Data Calculate IC50 and Ki Quantify Radioactivity->Analyze Data End End Analyze Data->End

Caption: Workflow for a radioligand displacement assay.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

  • Preparation of Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine).

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate reader capable of fluorescence or absorbance detection.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations.

    • For control wells, add vehicle instead of the test compound.

    • Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the product formation using a microplate reader at the appropriate wavelength for the chosen substrate/detection method.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

G Start Start Prepare Reagents Prepare Enzyme, Substrate, Buffers, and Test Compounds Start->Prepare Reagents Pre-incubate Pre-incubate Enzyme with Test Compound Prepare Reagents->Pre-incubate Initiate Reaction Add Substrate Pre-incubate->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Stop Reaction Add Stop Solution Incubate->Stop Reaction Measure Product Read Plate (Absorbance or Fluorescence) Stop Reaction->Measure Product Analyze Data Calculate IC50 Measure Product->Analyze Data End End Analyze Data->End

Caption: Workflow for a monoamine oxidase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet significantly under-researched, area in medicinal chemistry. The available data on related dimethoxy-indole isomers suggest that this substitution pattern has the potential to yield compounds with potent antifungal, anticancer, and neuromodulatory activities. The lack of a comprehensive SAR for this compound analogs highlights a clear gap in the current scientific literature and presents a compelling opportunity for future research.

To unlock the full therapeutic potential of this scaffold, a systematic approach is required. This should involve the synthesis of a diverse library of this compound derivatives with modifications at the N1, C2, C3, C5, and C6 positions. Subsequent screening of these analogs against a broad panel of biological targets, including various fungal strains, cancer cell lines, serotonin receptor subtypes, and MAO isoforms, will be crucial for establishing a robust structure-activity relationship. Such studies will undoubtedly provide valuable insights for the design of novel and potent therapeutic agents.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth spectroscopic comparison of indole derivatives, offering both theoretical insights and practical experimental guidance. As a foundational scaffold in numerous pharmaceuticals and biologically active molecules, a thorough understanding of how structural modifications to the indole ring influence its spectroscopic signature is paramount for unambiguous characterization, purity assessment, and the study of molecular interactions.

The Indole Scaffold: A Spectroscopic Overview

Indole, a bicyclic aromatic heterocycle, possesses distinct spectroscopic features arising from its π-electron system. The electronic transitions and vibrational modes of the indole ring are sensitive to the nature and position of substituents, as well as the surrounding solvent environment. This guide will systematically explore these nuances through the lenses of UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

The UV-Vis absorption spectrum of indole is characterized by two main absorption bands originating from π→π* transitions. These are the ¹Lₐ and ¹Lₑ bands, which are sensitive to substitution on the indole ring.[1] The position and intensity of these bands provide valuable information about the electronic structure of the molecule.

Causality of Spectral Shifts

Substituents on the indole ring can cause either a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) generally lead to a red shift, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) tend to cause a blue shift. The position of the substituent is also critical; substitution on the benzyl ring has a more pronounced effect on the ¹Lₑ transition, while pyrrole ring substitutions affect both transitions.[1] Solvent polarity also plays a significant role, with more polar solvents often causing a red shift.

Comparative UV-Vis Absorption Data of Indole Derivatives

The following table summarizes the absorption maxima (λmax) for a selection of indole derivatives in different solvents, illustrating the effects of substitution and solvent polarity.

CompoundSolventλmax ¹Lₐ (nm)λmax ¹Lₑ (nm)Reference
IndoleCyclohexane~278~287[1]
IndoleMethanol~279~288
5-HydroxyindoleCyclohexane~275~300[1]
6-HydroxyindoleCyclohexane~270~293[1]
5-CyanoindoleCyclohexane~265~295
3-AcetylindoleEthanol~245~298
Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol for acquiring UV-Vis spectra of indole derivatives ensures reproducibility and accurate comparisons.

dot

Caption: Workflow for UV-Vis spectroscopic analysis of indole derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the indole derivative.

    • Dissolve the compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, methanol) to create a stock solution of known concentration (e.g., 1 mM).

    • From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (typically 10-100 µM).

    • Prepare a blank sample containing only the solvent.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).[2]

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solution and place it in the spectrophotometer to record a baseline correction.

    • Rinse the cuvette with the sample solution before filling it.

    • Measure the absorbance of each sample dilution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the ¹Lₐ and ¹Lₑ bands.

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax.

Fluorescence Spectroscopy: Unveiling Emissive Properties

Many indole derivatives are fluorescent, a property that is highly sensitive to their chemical environment. This makes fluorescence spectroscopy a powerful tool for studying their interactions and dynamics. Key parameters in fluorescence spectroscopy include the excitation and emission maxima, the Stokes shift, and the fluorescence quantum yield (Φf).

The "Why" Behind Fluorescence Phenomena

The fluorescence of indole arises from the transition from the lowest excited singlet state (S₁) to the ground state (S₀). The energy of the emitted photon is lower than that of the absorbed photon, resulting in a "Stokes shift" to a longer wavelength.[3] The magnitude of the Stokes shift is influenced by the polarity of the solvent and the nature of the substituents.[4] In polar solvents, solvent relaxation around the excited state dipole of the indole derivative leads to a larger Stokes shift.[5] The fluorescence quantum yield, a measure of the efficiency of fluorescence, is also highly dependent on the molecular structure and environment.[6][7]

Comparative Fluorescence Data of Indole Derivatives
CompoundSolventλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
IndoleCyclohexane289303140.39[8]
IndoleEthanol288332440.42[8]
5-HydroxyindoleCyclohexane30032525-[1]
6-HydroxyindoleCyclohexane28530419-[1]
2-Phenylindole-----[9]
Experimental Protocol: Fluorescence Spectroscopy

dot

Caption: Workflow for fluorescence spectroscopic analysis of indole derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of the indole derivatives in spectroscopic grade solvents. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission monochromators to the appropriate starting wavelengths.

  • Data Acquisition:

    • To determine the optimal excitation wavelength, scan the excitation monochromator while monitoring the emission at an estimated emission maximum.

    • Set the excitation monochromator to the determined λex(max) and scan the emission monochromator to obtain the fluorescence emission spectrum.

    • Measure the absorbance of the sample at the excitation wavelength using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Identify the excitation (λex(max)) and emission (λem(max)) maxima from the respective spectra.

    • Calculate the Stokes shift as the difference between λem(max) and λex(max).

    • Determine the fluorescence quantum yield (Φf) using a relative method with a well-characterized standard (e.g., quinine sulfate). The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²), where ΦST is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of indole derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the connectivity of atoms and the electronic environment within the molecule.

Interpreting NMR Spectra of Indoles

The protons and carbons of the indole ring resonate at characteristic chemical shifts. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm).[10] The protons on the pyrrole ring (H2 and H3) and the benzene ring (H4, H5, H6, and H7) have distinct chemical shifts and coupling patterns that are influenced by substituents.[10][11] Similarly, the ¹³C NMR spectrum shows characteristic signals for the carbons of the indole scaffold.[10][12]

Comparative NMR Data of Indole Derivatives

The following tables provide representative ¹H and ¹³C NMR chemical shifts for indole and a substituted derivative.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonIndole5-Chloro-indole
N-H~8.1 (br s)~8.2 (br s)
H2~7.2~7.25
H3~6.5~6.45
H4~7.6~7.65 (d)
H5~7.1-
H6~7.1~7.15 (dd)
H7~7.6~7.3 (d)
Data compiled from various sources including[10][13][14].

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonIndole5-Chloro-indole
C2~124~125
C3~102~102
C3a~128~128
C4~121~112
C5~122~125
C6~120~122
C7~111~112
C7a~136~134
Data compiled from various sources including[10][15][16].
Experimental Protocol: NMR Spectroscopy

dot

Caption: Workflow for NMR spectroscopic analysis of indole derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the indole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.[10]

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

    • Reference the spectrum to the TMS signal (δ = 0.00 ppm).

    • Assign the signals in the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values.

    • Determine the coupling constants (J) from the ¹H spectrum to establish connectivity between protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. In indole derivatives, the N-H stretching vibration is a key diagnostic peak.

Vibrational Modes of Indole Derivatives

The IR spectrum of indole shows a characteristic N-H stretching band around 3400 cm⁻¹.[18] The exact position of this band is sensitive to hydrogen bonding; in the solid state or in concentrated solutions, this band may broaden and shift to lower wavenumbers.[19] Other important vibrations include the aromatic C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.[18] Substituents will introduce their own characteristic absorption bands, such as the C=O stretch for carbonyl-containing derivatives.[19]

Comparative IR Data of Indole Derivatives
CompoundN-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
Indole~3406~1616, 1577, 1508, 1456~3049, 3022 (C-H stretch)[18]
Indole-3-acetic acid~3389-~1701 (C=O stretch)[20]
5-Isocyano-1H-indole--~2123 (N≡C stretch)[21]
Experimental Protocol: IR Spectroscopy

dot

Caption: Workflow for IR spectroscopic analysis of indole derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

    • For liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • For solutions: Dissolve the sample in an IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.

  • Data Acquisition:

    • Place the appropriate sample holder in the FTIR spectrometer.

    • Record a background spectrum of the empty sample holder (or the solvent for solutions).

    • Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the positions (in cm⁻¹) of the major absorption bands in the spectrum.

    • Correlate these bands to specific functional groups and vibrational modes using correlation tables and by comparison with reference spectra.

Conclusion

The spectroscopic characterization of indole derivatives is a multi-faceted process that requires the synergistic use of various techniques. UV-Vis and fluorescence spectroscopy provide insights into the electronic properties, while NMR and IR spectroscopy are essential for structural elucidation and functional group identification. By understanding the principles behind these techniques and following standardized experimental protocols, researchers can confidently and accurately compare the properties of different indole derivatives, paving the way for their application in diverse scientific fields.

References

A Comparative Guide to the In Vitro Evaluation of 4,7-Dimethoxy-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents due to its diverse pharmacological activities.[1][2] Indole derivatives have demonstrated a wide spectrum of biological actions, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5][6] Among the vast library of indole-based compounds, those featuring a 4,7-dimethoxy substitution pattern on the benzene ring have emerged as a particularly promising class for drug discovery.[2][7][8] The electron-donating nature of the methoxy groups at these specific positions can significantly modulate the molecule's electronic properties, influencing its interaction with biological targets.

This guide provides a comprehensive comparison of the in vitro testing methodologies used to evaluate the biological potential of novel 4,7-dimethoxy-1H-indole derivatives. We will delve into the experimental designs for assessing anticancer, antimicrobial, and antioxidant activities, offering field-proven insights into protocol selection, execution, and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for characterizing this important class of compounds.

Anticancer Activity: Screening for Cytotoxicity and Mechanistic Insights

The uncontrolled proliferation of cells that characterizes cancer necessitates the discovery of novel therapeutic agents that can selectively target malignant cells.[5] Indole derivatives are a rich source of anticancer candidates, as they can interfere with numerous biological targets crucial for cancer cell growth and survival, including tubulin, protein kinases, and DNA topoisomerases.[3][4][5][9] The initial in vitro assessment of any new compound, including this compound derivatives, begins with evaluating its cytotoxic potential.[10]

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect. The key metric derived from this assay is the half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell viability by 50%.[10][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.[11]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[11]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Indole Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Reagent (Incubate 3-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (~570 nm) F->G H Calculate % Viability & Determine IC50 G->H

Figure 1: Standard workflow for the MTT cytotoxicity assay.

Elucidating the Mechanism of Action

Once a compound shows promising cytotoxicity, the next step is to understand how it kills cancer cells. Indole derivatives can induce cell death through various mechanisms, most notably by triggering apoptosis (programmed cell death) or causing cell cycle arrest.[1][3][4]

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the indole derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, often causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[3] This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry.

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Staining: Wash the cells with PBS, treat with RNase A to prevent staining of RNA, and then stain the cellular DNA with PI.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Indole_MoA Indole 4,7-Dimethoxy- 1H-Indole Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 2: Simplified pathway of a tubulin-inhibiting indole derivative.

Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for a series of this compound derivatives compared to a standard chemotherapeutic agent, Doxorubicin. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
Derivative A MCF-7Breast Adenocarcinoma488.5 ± 0.9
Derivative A HCT116Colon Carcinoma4812.3 ± 1.5
Derivative B MCF-7Breast Adenocarcinoma485.2 ± 0.6
Derivative B HCT116Colon Carcinoma487.8 ± 1.1
Derivative C MCF-7Breast Adenocarcinoma4825.1 ± 3.2
Derivative C HCT116Colon Carcinoma4830.5 ± 4.0
Doxorubicin MCF-7Breast Adenocarcinoma480.9 ± 0.1
Doxorubicin HCT116Colon Carcinoma481.2 ± 0.2

Data are hypothetical and for illustrative purposes only.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of multidrug-resistant bacteria poses a significant global health threat, creating an urgent need for novel antimicrobial agents.[8][13] Indole derivatives have been identified as a promising scaffold for the development of new antibacterial and antifungal drugs.[14][15] Some have also shown the ability to work synergistically with existing antibiotics, restoring their efficacy against resistant strains.[13][16][17]

Determining Potency: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[14]

  • Compound Preparation: Prepare a series of two-fold dilutions of the indole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the plate containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Workflow A Prepare 2-fold serial dilutions of indole derivative in 96-well plate C Add inoculum to all wells (except negative control) A->C B Prepare standardized microbial inoculum B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually assess for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Figure 3: Workflow for the broth microdilution MIC assay.

Comparative Antimicrobial Data

The table below shows hypothetical MIC values for this compound derivatives against common pathogens, compared to standard antibiotics. Lower MIC values indicate higher antimicrobial activity.

CompoundS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)C. albicans (ATCC 90028)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Derivative D 81632>64
Derivative E 481632
Ciprofloxacin 0.540.015NA
Ampicillin 0.25>2564NA
Fluconazole NANANA1

Data are hypothetical and for illustrative purposes only. NA = Not Applicable.

Antioxidant Activity: Radical Scavenging Potential

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.[18] The electron-rich nature of the indole ring makes its derivatives promising candidates for antioxidant activity.[1][19]

Common Antioxidant Assays: DPPH vs. ABTS

Two of the most common and reliable spectrophotometric methods for evaluating antioxidant capacity are the DPPH and ABTS assays.[20] Both are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, causing a measurable color change.[18][20]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses the stable DPPH radical, which is deep violet in color. When reduced by an antioxidant, it becomes the colorless or pale yellow DPPH-H. The decrease in absorbance is measured at ~517 nm.[20][21]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves generating the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing the color to fade. The change in absorbance is monitored at a longer wavelength (~734 nm), which reduces interference from colored compounds.[20] The ABTS radical is also soluble in both aqueous and organic solvents, making it versatile for both hydrophilic and lipophilic compounds.[22]

Antioxidant_Principle A Antioxidant (Indole Derivative) B Stable Radical (e.g., DPPH•, ABTS•+) (Colored) C Oxidized Antioxidant A->C donates e- / H• D Reduced Radical (Colorless / Decolorized) B->D accepts e- / H•

Figure 4: General principle of radical scavenging antioxidant assays.

  • Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Also, prepare various concentrations of the indole derivatives and a standard antioxidant (e.g., Ascorbic Acid).

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution.

  • DPPH Addition: Add an equal volume of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[20]

Comparative Antioxidant Data

The table below compares the hypothetical radical scavenging activity of this compound derivatives with standard antioxidants. Lower IC50 values signify stronger antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Derivative F 45.822.1
Derivative G 112.585.3
Ascorbic Acid (Vitamin C) 65[23]15.5[23]
Trolox 40.215.5[23]
Melatonin 125[23]4[23]

Data are hypothetical and for illustrative purposes only, except where cited.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide outlines the fundamental in vitro assays required to characterize their biological potential across key therapeutic areas: oncology, infectious diseases, and oxidative stress-related conditions. A systematic approach, beginning with broad screening assays like MTT and MIC to determine potency, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis, provides a comprehensive profile of a compound's activity.

By employing these standardized, self-validating protocols and presenting data in a clear, comparative format, researchers can effectively identify lead candidates for further preclinical and clinical development. The insights gained from these in vitro evaluations are the critical first step in translating the chemical promise of this compound derivatives into future therapeutic realities.

References

A Comparative Analysis of 4,7-dimethoxy-1H-indole and Established Melatonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

As Senior Application Scientists, we bridge the gap between theoretical molecular design and tangible experimental outcomes. This guide provides an in-depth comparative analysis of the largely uncharacterized molecule, 4,7-dimethoxy-1H-indole, against well-established inhibitors of melatonin receptors. Given the structural similarities of this compound to endogenous ligands like melatonin, we hypothesize its potential interaction with melatonin receptors (MT1 and MT2). This document will serve as a comprehensive resource for researchers interested in exploring the therapeutic potential of novel indole-based compounds.

Introduction to this compound and the Melatonergic System

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This compound, a simple methoxy-substituted indole, remains a molecule of untapped potential with limited characterization in scientific literature. Its structural resemblance to melatonin (5-methoxy-N-acetyltryptamine), the primary hormone regulating circadian rhythms, suggests a plausible interaction with melatonin receptors.

The melatonergic system, primarily comprising the G-protein coupled receptors MT1 and MT2, is a critical regulator of sleep-wake cycles, mood, and various other physiological processes. Dysregulation of this system has been implicated in a range of disorders, including insomnia, depression, and certain types of cancer. Consequently, the development of novel ligands for these receptors is of significant therapeutic interest.

This guide will compare the hypothetical efficacy of this compound with two well-characterized melatonin receptor antagonists:

  • Luzindole: A non-selective MT1/MT2 receptor antagonist.[1][2]

  • 4-P-PDOT: A selective MT2 receptor antagonist.[1][2]

Comparative Efficacy: A Data-Driven Overview

Due to the absence of published experimental data for this compound, we present a table with hypothetical data to illustrate how its efficacy would be compared against known inhibitors. This serves as a template for researchers to populate with their own experimental findings.

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity (MT1 vs. MT2)
This compound MT1/MT2 (Hypothesized)[Experimental Value][Experimental Value][Experimental Value]
Luzindole MT1/MT2~158 (hMT1), ~10.2 (hMT2)[2]AntagonistNon-selective (slight MT2 preference)[1][2]
4-P-PDOT MT2>300-fold selective for MT2 over MT1[2]AntagonistHighly MT2-selective[1][2]

Table 1: Comparative efficacy of this compound (hypothetical) and known melatonin receptor antagonists. The Ki values for Luzindole are for human receptors and can vary between species.

Elucidating the Mechanism of Action: A Signaling Pathway Perspective

The interaction of ligands with MT1 and MT2 receptors initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The diagram below illustrates this pathway and the putative points of inhibition for our compounds of interest.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane MT1_Receptor MT1 Receptor G_Protein Gi/o Protein MT1_Receptor->G_Protein Activates MT2_Receptor MT2 Receptor MT2_Receptor->G_Protein Activates Melatonin Melatonin Melatonin->MT1_Receptor Agonist Melatonin->MT2_Receptor Agonist This compound This compound This compound->MT1_Receptor Hypothesized Antagonist This compound->MT2_Receptor Hypothesized Antagonist Luzindole Luzindole Luzindole->MT1_Receptor Antagonist Luzindole->MT2_Receptor Antagonist 4P_PDOT 4-P-PDOT 4P_PDOT->MT2_Receptor Selective Antagonist Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase Downstream_Effects Downstream Physiological Effects cAMP->Downstream_Effects

Caption: Melatonin receptor signaling pathway and points of inhibition.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound and compare it to known inhibitors, a series of well-defined experiments are necessary. The following protocols provide a robust framework for this evaluation.

Experimental Workflow

The logical flow of experiments is crucial for a comprehensive understanding of the compound's activity. The following diagram outlines the recommended experimental workflow.

Experimental_Workflow Compound_Procurement Procure/Synthesize This compound Receptor_Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Procurement->Receptor_Binding_Assay Functional_Assay cAMP Functional Assay (Determine IC50 and mode of action) Receptor_Binding_Assay->Functional_Assay Selectivity_Screening Receptor Selectivity Profiling (e.g., against Serotonin Receptors) Functional_Assay->Selectivity_Screening Data_Analysis Comparative Data Analysis and Interpretation Selectivity_Screening->Data_Analysis

Caption: Recommended experimental workflow for efficacy comparison.

Radioligand Binding Assay for Melatonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors

  • [³H]-2-iodomelatonin (radioligand)

  • This compound, Luzindole, 4-P-PDOT (test compounds)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing either MT1 or MT2 receptors. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-2-iodomelatonin, and varying concentrations of the test compound (or vehicle for total binding, and a high concentration of unlabeled melatonin for non-specific binding).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (e.g., antagonist, agonist, inverse agonist) and potency (IC50) of this compound at MT1 and MT2 receptors.

Materials:

  • CHO-K1 cells stably co-expressing human MT1 or MT2 receptors and a cAMP-responsive reporter gene (e.g., luciferase)

  • Forskolin (adenylyl cyclase activator)

  • Melatonin (agonist control)

  • This compound, Luzindole, 4-P-PDOT (test compounds)

  • Cell culture medium and reagents

  • Luminometer

Procedure:

  • Cell Plating: Seed the engineered CHO-K1 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a short period. Then, add a fixed concentration of melatonin (e.g., its EC80) to stimulate the receptors.

    • Agonist Mode: Treat the cells with varying concentrations of the test compound alone.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce a measurable cAMP response.

  • Incubation: Incubate the plate for a specified time to allow for changes in cAMP levels and subsequent reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luminescence, which is proportional to the intracellular cAMP concentration.

  • Data Analysis:

    • Antagonist Mode: Plot the luminescence signal against the concentration of the test compound to determine the IC50 value for the inhibition of the melatonin-induced response.

    • Agonist Mode: Plot the luminescence signal against the concentration of the test compound to determine if it has any agonist activity (i.e., if it inhibits the forskolin-induced cAMP production on its own).

Conclusion and Future Directions

While this compound remains an understudied molecule, its structural characteristics strongly suggest its potential as a modulator of the melatonergic system. The experimental framework outlined in this guide provides a clear path for researchers to elucidate its binding affinity, functional activity, and selectivity. By comparing its efficacy against established inhibitors like Luzindole and 4-P-PDOT, the scientific community can begin to understand the therapeutic potential of this and other novel indole derivatives. Future studies should also explore its activity at other related targets, such as serotonin receptors, to build a comprehensive pharmacological profile.

References

A Comparative Benchmarking Guide to the Synthesis of 4,7-Dimethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 4,7-Dimethoxy-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Among the vast family of indole derivatives, this compound holds particular importance as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern influences its electronic properties and steric profile, making it a valuable building block for targeted drug design. The efficient and scalable synthesis of this molecule is, therefore, a critical consideration for research and development in the pharmaceutical industry. This guide provides a comparative analysis of established synthetic methodologies for this compound, offering a benchmark of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of the this compound scaffold can be approached through several established methodologies. This guide will focus on a comparative analysis of three prominent strategies: a multi-step synthesis commencing from 1,4-dimethoxybenzene, the Bartoli indole synthesis, and the Fischer indole synthesis. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Method Starting Material Key Transformation Reported Yield Key Advantages Potential Challenges
Multi-step Synthesis 1,4-DimethoxybenzeneNitration, Reduction, Cyclization~52% (for benzimidazole analog)[4]Readily available starting material.Multiple steps, potentially lowering overall yield.
Bartoli Indole Synthesis 1,4-Dimethoxy-2-nitrobenzeneReaction with vinyl Grignard reagent40-80% (general)[1][5]Direct route to 7-substituted indoles.[1][5]Requires ortho-substituted nitroarene; use of Grignard reagents.
Fischer Indole Synthesis 2,5-DimethoxyphenylhydrazineAcid-catalyzed cyclization with a ketone/aldehydeVaries widely[6][7]Versatile and widely applicable.[6][7]Preparation of the substituted hydrazine precursor may be required.

Table 1: High-Level Comparison of Synthetic Strategies for this compound.

In-Depth Analysis and Experimental Protocols

Method 1: Multi-Step Synthesis from 1,4-Dimethoxybenzene

This approach leverages the commercially available and inexpensive 1,4-dimethoxybenzene. The synthetic sequence involves the introduction of a nitro group, followed by its reduction to an amine, and subsequent cyclization to form the indole ring. While this method involves multiple transformations, it offers a logical and often reliable pathway. A similar strategy has been successfully employed for the synthesis of the analogous 4,7-dimethoxy-1H-benzimidazole, with a reported overall yield of 52%.[4]

Conceptual Workflow:

Caption: Multi-step synthesis of this compound from 1,4-dimethoxybenzene.

Detailed Experimental Protocol (Illustrative):

  • Step 1: Nitration of 1,4-Dimethoxybenzene.

    • To a stirred solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (typically 0-10 °C).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by pouring it into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 1,4-dimethoxy-2-nitrobenzene.

  • Step 2: Reduction of 1,4-Dimethoxy-2-nitrobenzene.

    • Dissolve 1,4-dimethoxy-2-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield 2,5-dimethoxyaniline.

  • Step 3: Cyclization to form this compound.

Method 2: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[1][5] This makes it a highly attractive route for the synthesis of this compound, starting from 1,4-dimethoxy-2-nitrobenzene. The reaction involves the treatment of the nitroarene with a vinyl Grignard reagent.[1][5]

Reaction Pathway:

Caption: Bartoli synthesis of this compound.

Detailed Experimental Protocol (Generalized):

  • Prepare a solution of 1,4-dimethoxy-2-nitrobenzene in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere.

  • Slowly add a solution of vinylmagnesium bromide (typically 3 equivalents) in THF to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Causality Behind Experimental Choices: The use of an ortho-substituted nitroarene is crucial for the success of the Bartoli synthesis, as the ortho group facilitates the key[6][6]-sigmatropic rearrangement.[1] The low reaction temperature is necessary to control the reactivity of the Grignard reagent.

Method 3: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring system.[6][7] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[6][7] For the synthesis of this compound, the required precursor would be 2,5-dimethoxyphenylhydrazine.

Reaction Pathway:

Caption: Fischer indole synthesis of this compound.

Detailed Experimental Protocol (Generalized):

  • Formation of the Phenylhydrazone:

    • Dissolve 2,5-dimethoxyphenylhydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an appropriate aldehyde/ketone) in a solvent such as ethanol.

    • Add a catalytic amount of acid (e.g., acetic acid) and stir the mixture, often with gentle heating, until the hydrazone precipitates or TLC indicates completion.

    • Isolate the phenylhydrazone by filtration.

  • Indolization:

    • Treat the isolated phenylhydrazone with a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[6]

    • Heat the reaction mixture to a temperature typically ranging from 80 to 200 °C, depending on the substrate and catalyst.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and neutralize it carefully.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of the acid catalyst is critical in the Fischer indole synthesis, as it facilitates both the tautomerization of the hydrazone to the enamine and the subsequent[6][6]-sigmatropic rearrangement.[6] The reaction temperature is often high to provide the activation energy for the rearrangement and cyclization steps.

Product Verification: Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. While a dedicated public database spectrum was not located in the initial search, typical NMR chemical shifts for indole derivatives can be used for verification.

Expected ¹H NMR (CDCl₃, 400 MHz) δ:

  • NH: ~8.0-8.2 ppm (broad singlet)

  • Aromatic CH: ~6.5-7.2 ppm (multiplets)

  • OCH₃: ~3.8-4.0 ppm (two singlets, 3H each)

Expected ¹³C NMR (CDCl₃, 100 MHz) δ:

  • Aromatic C-O: ~145-155 ppm

  • Aromatic C: ~95-135 ppm

  • OCH₃: ~55-56 ppm

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.

  • For small-scale laboratory synthesis where the starting nitroarene is accessible, the Bartoli indole synthesis offers a direct and often high-yielding route.

  • The Fischer indole synthesis remains a robust and versatile option, particularly if the corresponding hydrazine is commercially available or can be readily prepared. Its wide applicability and extensive literature precedent make it a reliable choice.

  • The multi-step synthesis from 1,4-dimethoxybenzene is a viable option for larger-scale production due to the low cost of the starting material, although it requires optimization of each step to ensure a high overall yield.

Researchers should carefully consider these factors and may need to perform small-scale trials to determine the most efficient method for their specific needs. The experimental protocols provided in this guide, while generalized, offer a solid foundation for such investigations.

References

Safety Operating Guide

Navigating the Disposal of 4,7-dimethoxy-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4,7-dimethoxy-1H-indole, a substituted indole compound utilized in various research applications. By adhering to these procedures, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and contribute to a sustainable scientific enterprise.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Therefore, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, at a minimum:

  • Nitrile gloves or other chemically resistant gloves.

  • Safety glasses with side shields or chemical splash goggles.

  • A standard laboratory coat.

  • Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1]

Waste Characterization and Segregation: A Critical First Step

Proper segregation of chemical waste is a cornerstone of safe laboratory practice, preventing potentially hazardous reactions and ensuring that waste streams are managed appropriately.[2][3] Waste generated from this compound should be categorized as non-halogenated organic solid waste .

Key Segregation Principles:

  • Solid Waste: Collect any chemically contaminated solid materials, such as gloves, weighing paper, absorbent pads, and empty vials that have been in contact with this compound, in a designated hazardous waste container for solids.[4]

  • Liquid Waste: If this compound is dissolved in a solvent for an experiment, the resulting solution should be collected as liquid chemical waste. Segregate halogenated and non-halogenated solvent waste streams.

  • Unused or Expired Compound: The original container holding unused or expired this compound must be treated as hazardous waste.[4] Do not discard it in the regular trash or attempt to wash it down the drain.

The following table summarizes the key disposal parameters for this compound:

ParameterGuidelineRationale
Waste Category Non-Halogenated Organic Solid/LiquidPrevents hazardous reactions and ensures proper treatment.
Container Type Chemically compatible, leak-proof with a secure lid.Maintains containment and prevents spills.[5]
Labeling "Hazardous Waste," full chemical name, accumulation start date, and responsible party.Complies with EPA and OSHA regulations and informs waste handlers of the contents.[6][7]
Storage Designated Satellite Accumulation Area (SAA), away from incompatible materials.Ensures safe temporary storage and prevents accidental mixing of chemicals.[8][9]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

Preparation and Container Labeling
  • Select an Appropriate Container: Choose a waste container that is in good condition, free of cracks or leaks, and chemically compatible with this compound and any associated solvents. The container must have a secure, screw-on cap.[5]

  • Pre-label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[6][7]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • An accurate list of all contents, including any solvents.

    • The name and contact information of the principal investigator or responsible researcher.

Waste Accumulation
  • Solid Waste Transfer: Carefully transfer solid waste contaminated with this compound into the designated solid waste container. If transferring the pure compound, perform this action within a chemical fume hood to prevent the generation and inhalation of dust.

  • Contaminated Labware:

    • Disposable Items: Place items such as contaminated gloves, weighing paper, and pipette tips directly into the solid hazardous waste container.

    • Reusable Glassware: To decontaminate glassware, rinse it with a minimal amount of a suitable solvent (e.g., ethanol or acetone). Transfer the resulting solvent rinse into a designated "Non-Halogenated Liquid Organic Waste" container. Repeat the rinse two more times (triple rinse).[10]

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[8][11] This is a common point of regulatory violation.[11]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[8][9] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[12][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks or spills.[2][12]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.

The decision-making process for handling this compound waste is illustrated in the workflow diagram below.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (this compound) Assess Assess Waste Form Start->Assess Solid Solid Waste (Contaminated materials, unused solid) Assess->Solid Solid Liquid Liquid Waste (Solutions, rinsates) Assess->Liquid Liquid SegregateSolid Segregate as Non-Halogenated Organic Solid Waste Solid->SegregateSolid SegregateLiquid Segregate as Non-Halogenated Organic Liquid Waste Liquid->SegregateLiquid ContainerSolid Use Labeled Solid Hazardous Waste Container SegregateSolid->ContainerSolid ContainerLiquid Use Labeled Liquid Hazardous Waste Container SegregateLiquid->ContainerLiquid Store Store in Designated SAA with Secondary Containment ContainerSolid->Store ContainerLiquid->Store Pickup Arrange for Pickup by Institutional EHS Store->Pickup

Caption: Decision workflow for proper disposal of this compound waste.

Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste must be conducted by a licensed and approved waste disposal facility.[1] Laboratory personnel should never attempt to dispose of chemical waste through standard trash or sanitary sewer systems.

Your institution's Environmental Health & Safety (EHS) department is the primary resource for the final disposal of your hazardous waste.[8] They will have established procedures for the collection of waste from laboratory SAAs. It is crucial to be familiar with and follow your institution's specific guidelines for requesting a waste pickup.

This process is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][14] Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these federal and any applicable state and local regulations.[6]

By implementing these best practices for the disposal of this compound, you are upholding a culture of safety and environmental stewardship within the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.